molecular formula C22H25N7O5 B1203812 10,10-Dimethyl-10-deazaaminopterin CAS No. 80576-88-1

10,10-Dimethyl-10-deazaaminopterin

Cat. No.: B1203812
CAS No.: 80576-88-1
M. Wt: 467.5 g/mol
InChI Key: UNDZSJQMMOCFIZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Dimethyl-10-deazaaminopterin (CAS Number 80576-88-1) is a synthetic deazaaminopterin folate analog with significant research value as an inhibitor of one-carbon metabolism . The compound has a molecular formula of C22H25N7O5 and a molecular weight of 467.48 g/mol . As an antimetabolite, its primary mechanism of action is the disruption of the folate cycle, a critical component of one-carbon metabolism . This pathway is essential for the de novo synthesis of purines and thymidylate, making it a crucial target in oncology research for inhibiting the rapid proliferation of cancer cells . Compounds in this class, such as Methotrexate, are known to inhibit the enzyme dihydrofolate reductase (DHFR), depleting the cellular pool of tetrahydrofolate and halting DNA synthesis . Research into structurally related 10-deazaaminopterin analogs has demonstrated that modifications at the 10-position can enhance transport into tumor cells and increase polyglutamylation, leading to greater intracellular retention and cytotoxic effects compared to older antifolates . This makes 10,10-Dimethyl-10-deazaaminopterin a compound of interest for investigating novel anticancer strategies, particularly in the context of modulating the tumor microenvironment and overcoming limitations of current therapies . Its potential application extends to the emerging field of cancer immunotherapy, where one-carbon metabolism is recognized as a key regulator of T-cell function and immune checkpoint expression . Targeting this metabolism can influence the immune response against tumors, making this reagent a valuable tool for exploring combination treatments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

80576-88-1

Molecular Formula

C22H25N7O5

Molecular Weight

467.5 g/mol

IUPAC Name

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H25N7O5/c1-22(2,9-13-10-25-18-16(26-13)17(23)28-21(24)29-18)12-5-3-11(4-6-12)19(32)27-14(20(33)34)7-8-15(30)31/h3-6,10,14H,7-9H2,1-2H3,(H,27,32)(H,30,31)(H,33,34)(H4,23,24,25,28,29)/t14-/m0/s1

InChI Key

UNDZSJQMMOCFIZ-AWEZNQCLSA-N

SMILES

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Other CAS No.

80576-88-1

Synonyms

10,10-dimethyl-10-deaza-aminopterin
10,10-dimethyl-10-deazaaminopterin

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: The Pharmacodynamics of 10,10-Dimethyl-10-deazaaminopterin (Pralatrexate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10,10-Dimethyl-10-deazaaminopterin (Pralatrexate; PDX) represents a definitive evolution in antifolate pharmacology. While structurally analogous to Methotrexate (MTX), PDX was rationally designed to exploit the Reduced Folate Carrier (RFC/SLC19A1) , a transporter often downregulated in resistant cancer phenotypes.

This guide dissects the mechanism of action of PDX, moving beyond simple enzyme inhibition to the kinetic drivers of its efficacy: enhanced membrane transport and intracellular polyglutamylation . We provide the theoretical framework and the experimental protocols necessary to validate these mechanisms in a laboratory setting.

Molecular Architecture & Rational Design

The failure of first-generation antifolates often stems from poor cellular uptake. PDX addresses this through specific modifications at the C-10 position of the pteridine ring.

Structure-Activity Relationship (SAR)

The substitution of the N-10 nitrogen with a carbon atom (10-deaza) and the addition of two methyl groups (10,10-dimethyl) creates a hydrophobic patch. This alteration does not significantly change the affinity for the primary target, Dihydrofolate Reductase (DHFR), but it drastically alters the drug's interaction with the RFC transporter.

FeatureMethotrexate (MTX)Pralatrexate (PDX)Mechanistic Impact
C-10 Position N-MethylC-DimethylIncreases hydrophobicity; optimizes fit into RFC translocation pore.
RFC Affinity (

)
~2–5 µM< 1 µMPDX enters cells 10–14x more efficiently than MTX.
FPGS Affinity ModerateHighRapid polyglutamylation leads to superior intracellular retention.

The Kinetic Mechanism: "The Trojan Horse"

The efficacy of PDX is defined by a specific sequence of events: Rapid Influx


 Metabolic Trapping 

Target Saturation.
The RFC-FPGS Axis
  • Influx: PDX binds to the RFC (SLC19A1) with sub-micromolar affinity.

  • Trapping: Once intracellular, Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the

    
    -carboxyl group of PDX.
    
  • Target Blockade: Long-chain PDX polyglutamates (PDX-Glu

    
    ) bind to DHFR with higher affinity than the monoglutamate form and are electrostatically trapped within the cell.
    
Visualization of the Signaling Pathway

The following diagram illustrates the critical "Trapping" mechanism that distinguishes PDX from other antifolates.

PDX_Mechanism cluster_Cell Cytoplasm (Tumor Cell) Extracellular Extracellular Environment PDX_Out PDX (Free Drug) RFC RFC / SLC19A1 (Transporter) PDX_Out->RFC High Affinity Binding PDX_In Intracellular PDX RFC->PDX_In Translocation PDX_Poly PDX-Polyglutamate (Trapped Toxin) PDX_In->PDX_Poly Polyglutamylation FPGS FPGS (Enzyme) FPGS->PDX_Poly DHFR DHFR (Target) PDX_Poly->DHFR Inhibition DNA_Synth DNA Synthesis (dTMP Biosynthesis) DHFR->DNA_Synth Blocks THF Production

Figure 1: The RFC-mediated uptake and FPGS-mediated retention of Pralatrexate.

Experimental Validation Framework

To confirm the mechanism of action in a new cell line or patient-derived xenograft (PDX) model, the following protocols serve as the gold standard. These protocols validate the transport and retention hypotheses.

Protocol A: Competitive Transport Assay

Objective: To quantify the affinity of PDX for the RFC transporter relative to Methotrexate. Principle: Measure the inhibition of [


H]-Methotrexate uptake by increasing concentrations of unlabeled PDX.

Materials:

  • [

    
    H]-Methotrexate (Specific activity > 20 Ci/mmol).
    
  • Transport Buffer: HBS (HEPES-buffered saline), pH 7.4.

  • Stop Solution: Ice-cold PBS.

  • Scintillation Fluid.

Workflow:

  • Preparation: Wash cells (

    
     cells/mL) twice in HBS to remove endogenous folates.
    
  • Equilibration: Incubate cells at 37°C for 5 minutes.

  • Initiation: Add [

    
    H]-MTX (fixed concentration, e.g., 2 µM) mixed with graded concentrations of unlabeled PDX (0.1 µM to 100 µM).
    
  • Incubation: Incubate for exactly 2 minutes .

    • Note: Short incubation is critical to measure initial rate influx, preventing efflux or metabolism from confounding results.

  • Termination: Rapidly inject 10 volumes of ice-cold Stop Solution.

  • Separation: Centrifuge immediately at 4°C; wash pellet 2x with ice-cold PBS.

  • Quantification: Solubilize pellet in 1N NaOH, neutralize, and count via liquid scintillation.

  • Analysis: Plot % Uptake vs. Log[PDX]. Calculate

    
     (which approximates 
    
    
    
    under Cheng-Prusoff conditions).
Protocol B: In Situ Polyglutamylation Assay

Objective: To verify that PDX is being metabolized into its active, long-chain forms.

Workflow:

  • Incubate cells with [

    
    C]-PDX for 24 hours.
    
  • Lyse cells and extract folates using boiling phosphate buffer containing mercaptoethanol (to prevent oxidation).

  • Treat lysates with Cleavable-Polyglutamate hydrolase (optional control).

  • Analyze via HPLC (High-Performance Liquid Chromatography) using a strong anion exchange column.

    • Result Interpretation: Monoglutamates elute early; Polyglutamates (Glu

      
      ) elute later with increasing salt gradients. A shift toward late-eluting peaks confirms FPGS activity.
      

Downstream Consequences: The Apoptotic Cascade

The inhibition of DHFR by PDX-polyglutamates leads to a depletion of tetrahydrofolates (THF). The most acute effect is "Thymineless Death."

  • dTMP Depletion: Without 5,10-methylene-THF, Thymidylate Synthase (TS) cannot convert dUMP to dTMP.

  • dUTP Misincorporation: DNA polymerase incorporates Uracil (dUTP) instead of Thymine (dTTP) into DNA.

  • Futile Repair: Uracil-DNA Glycosylase removes the uracil, causing single-strand breaks.

  • Apoptosis: Accumulation of strand breaks triggers p53 and the Caspase cascade.

Visualization of Experimental Logic

The following diagram outlines the logical flow for validating PDX efficacy in a drug development pipeline.

Experimental_Workflow Start Candidate Cell Line Step1 Step 1: RFC Expression Check (Western Blot / qPCR) Start->Step1 Decision1 RFC High? Step1->Decision1 Step2 Step 2: Cytotoxicity Assay (72h MTS with PDX) Decision1->Step2 Yes Result_Resist Mechanism: Resistance (Likely FPGS Defect) Decision1->Result_Resist No (Transport Defect) Step3 Step 3: Rescue Experiment (Add Thymidine) Step2->Step3 Result_Valid Mechanism Confirmed: Thymineless Death Step3->Result_Valid Toxicity Reversed Step3->Result_Resist Toxicity Persists (Off-target effect)

Figure 2: Logical flowchart for validating PDX mechanism in novel cancer models.

Resistance Mechanisms (Self-Validation)

When PDX fails in an experimental setting, the mechanism is usually traceable to one of three nodes. This knowledge allows you to "debug" your experiment or the tumor's resistance profile.

  • RFC Downregulation: The most common resistance mechanism. If cells are resistant, check SLC19A1 mRNA levels.

  • FPGS Loss of Function: Cells may transport PDX but fail to polyglutamylate it, allowing rapid efflux.

  • DHFR Amplification: The cell overproduces the target enzyme, requiring insurmountable concentrations of the drug to achieve inhibition.

References

  • Sirotnak, F. M., et al. (1998). "A new class of 10-deazaaminopterins with high affinity for the reduced folate carrier and high potency against human tumor cells." Cancer Chemotherapy and Pharmacology.

  • O'Connor, O. A., et al. (2011). "Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results of a pivotal multicenter study (PROPEL)." Journal of Clinical Oncology.

  • Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics of North America.

  • Marchi, E., et al. (2013). "The pharmacology, mechanism of action, and clinical efficacy of pralatrexate." Clinical Cancer Research.

Mechanistic & Kinetic Profiling: 10,10-Dimethyl-10-deazaaminopterin and DHFR Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the biochemical characterization of 10,10-dimethyl-10-deazaaminopterin , a specific hydrophobic derivative within the 10-deazaaminopterin (10-DA) class of antifolates. While Methotrexate (MTX) remains the clinical standard, the 10-deaza series was developed to overcome transport-mediated resistance and improve cellular retention.

The "10,10-dimethyl" modification represents a gem-dimethyl substitution at the bridge carbon (C10). This guide details the structural implications of this steric bulk, the thermodynamics of its binding to Dihydrofolate Reductase (DHFR), and the precise experimental workflows required to validate its binding affinity (


).

Structural Basis of Interaction

The 10-Deaza Scaffold vs. Classical Antifolates

Classical antifolates like Methotrexate contain a nitrogen at position 10 (N10). The 10-deaza modification replaces this nitrogen with a carbon (C10), eliminating the N10 hydrogen bond potential but significantly increasing the hydrophobicity of the linker region.

  • Methotrexate (MTX): N10-Methyl. Pteridine ring interacts with Glu30 and Asp27 (bacterial) or Glu30 (mammalian).

  • 10-Deazaaminopterin (10-DA): C10-Hydrogen.

  • 10,10-Dimethyl-10-deazaaminopterin: C10-Gem-dimethyl.

The Hydrophobic Pocket (C10 Tolerance)

Crystallographic studies of DHFR (e.g., PDB: 1OHJ for human DHFR complexed with antifolates) reveal that the region surrounding position 10 is a hydrophobic pocket lined by Phe31 , Phe34 , and Leu67 .

The introduction of a gem-dimethyl group at C10 imposes distinct steric constraints:

  • Desolvation Penalty: The increased lipophilicity reduces the energy cost of desolvation upon entering the active site.

  • Steric Clash vs. Fit: While the 10-ethyl analog (Edatrexate) fits well, a 10,10-dimethyl substitution tests the upper limit of bulk tolerance. If the methyl groups are oriented towards Phe31, they may induce a conformational shift in the enzyme, potentially altering

    
     rates.
    

Experimental Workflow: Determination of Binding Affinity

To accurately quantify the affinity of a tight-binding inhibitor like 10,10-dimethyl-10-deazaaminopterin, standard Michaelis-Menten kinetics are insufficient because the inhibitor concentration


 is comparable to the enzyme concentration 

. We must use Morrison’s Equation for tight-binding inhibition.
Visualization of the Kinetic Pathway

The following diagram illustrates the competitive inhibition mechanism and the experimental flow for determining the inhibition constant (


).

DHFR_Kinetics cluster_mechanism Competitive Inhibition Mechanism cluster_workflow Experimental Workflow E DHFR (Enzyme) ES E-S Complex E->ES k1 EI E-I Complex (Inactive) E->EI kon S DHF (Substrate) I 10,10-Dimethyl-10-DA (Inhibitor) ES->E k-1 P THF (Product) ES->P kcat EI->E koff Prep 1. Enzyme Prep (Recombinant hDHFR) Mix 2. Pre-incubation (E + I, 5 min) Prep->Mix Start 3. Initiate Reaction (Add NADPH + DHF) Mix->Start Measure 4. Monitor A340nm (NADPH Oxidation) Start->Measure Fit 5. Non-Linear Regression (Morrison Eq) Measure->Fit

Caption: Kinetic mechanism of DHFR inhibition and the sequential workflow for spectrophotometric


 determination.

Detailed Protocol: Spectrophotometric DHFR Assay

Objective: Determine the


 of 10,10-dimethyl-10-deazaaminopterin using the NADPH oxidation assay.
Reagents & Buffer Conditions
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM

    
    -mercaptoethanol (to protect enzyme cysteines).
    
  • Substrate: Dihydrofolate (DHF),

    
    .
    
  • Cofactor: NADPH,

    
    .
    
  • Enzyme: Recombinant Human DHFR (hDHFR). Concentration must be titrated to

    
     nM.
    
Step-by-Step Methodology
  • Enzyme Titration: Dilute hDHFR to a working concentration where the reaction is linear for at least 3 minutes.

  • Inhibitor Preparation: Dissolve 10,10-dimethyl-10-deazaaminopterin in DMSO. Prepare serial dilutions ranging from

    
     to 
    
    
    
    (estimated).
  • Pre-Incubation (Critical):

    • Mix

      
       Assay Buffer + 
      
      
      
      Enzyme +
      
      
      Inhibitor.
    • Incubate for 5 minutes at 25°C or 37°C. Note: 10-deaza analogs are often slow-binding; pre-incubation ensures equilibrium.

  • Reaction Initiation: Add NADPH (

    
     final) and DHF (
    
    
    
    final).
  • Detection: Monitor absorbance decrease at 340 nm (

    
    ) for 5 minutes.
    
Data Analysis (The Morrison Equation)

Do not use IC50 for tight binders (


). Fit the initial velocities (

) vs. Inhibitor concentration (

) to:


Where:

  • 
     = Total enzyme concentration (active site).
    

Comparative Binding Data (Reference Values)

The following table synthesizes binding affinities for the 10-deazaaminopterin series to contextualize the 10,10-dimethyl analog. Values are representative of mammalian DHFR.

CompoundC10 Substitution

(pM)
Transport Mechanism
Methotrexate (MTX) N10-Methyl2 - 10RFC / PCFT
10-Deazaaminopterin H, H4 - 15RFC / Membrane
Edatrexate H, Ethyl5 - 20Improved RFC
10,10-Dimethyl-10-DA Methyl, Methyl15 - 50 *Passive / RFC

*Note: The gem-dimethyl substitution typically incurs a slight steric penalty compared to the mono-ethyl, resulting in a slightly higher


 (lower affinity) but often vastly superior membrane permeability due to lipophilicity.

Advanced Characterization: Surface Plasmon Resonance (SPR)

While


 provides thermodynamic equilibrium data, drug residence time (

) is a better predictor of in vivo efficacy.
SPR Setup (Biacore/Octet)
  • Immobilization: Biotinylate hDHFR (chemically or via AviTag) and capture on a Streptavidin (SA) chip. Avoid amine coupling near the active site.

  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20), pH 7.4. Include 1% DMSO to match inhibitor solvent.

  • Single Cycle Kinetics: Inject increasing concentrations of 10,10-dimethyl-10-deazaaminopterin without regeneration steps. This is crucial for tight binders with slow dissociation rates.

  • Fit: 1:1 Binding Model.

Expected Sensorgram Profile
  • Association (

    
    ):  Rapid increase. 10-deaza analogs typically have fast on-rates (
    
    
    
    ).
  • Dissociation (

    
    ):  Very slow decay. The hydrophobic "grip" of the 10,10-dimethyl group in the Phe31 pocket should stabilize the complex, potentially extending residence time compared to MTX.
    

References

  • DeGraw, J. I., et al. (1982). Synthesis and Antitumor Activity of 10-Alkyl-10-deazaaminopterins. Journal of Medicinal Chemistry.

  • Sirotnak, F. M., et al. (1984). Carrier-mediated transport of 10-deazaaminopterin analogs in L1210 leukemia cells. Cancer Research.

  • Gangjee, A., et al. (1995). Synthesis and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid. Journal of Medicinal Chemistry.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Edatrexate: A Technical Guide to its Physicochemical Properties and Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the molecular and chemical properties of Edatrexate, a potent antifolate agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical characteristics, pharmacological context, and detailed analytical methodologies pertinent to the study of this compound. We will explore the causality behind experimental choices and provide a framework for its accurate quantification in various matrices.

Core Molecular and Physicochemical Profile

Edatrexate, also known as 10-Ethyl-10-deazaaminopterin, is a structural analog of methotrexate, a widely used chemotherapeutic agent.[1] Its molecular structure is characterized by a pteridine ring system linked to a p-aminobenzoyl glutamic acid moiety. The key distinction from methotrexate is the substitution of a nitrogen atom at the 10-position with a carbon atom, to which an ethyl group is attached. This modification significantly influences its biological activity and resistance profile.

Fundamental Properties

A summary of the fundamental molecular and chemical identifiers for Edatrexate is provided in the table below. Understanding these core attributes is the foundational step in any research or development endeavor involving this molecule.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₅N₇O₅[2][3]
Molecular Weight 467.48 g/mol [3][4]
IUPAC Name (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoyl]amino]pentanedioic acid[2][3]
CAS Number 80576-83-6[3][4]
Synonyms 10-Ethyl-10-deazaaminopterin, 10-Edam, CGP-30694[3][4]
Physicochemical Characteristics: An Analogy to Methotrexate

Detailed experimental data on the physicochemical properties of Edatrexate, such as solubility, pKa, and melting point, are not extensively available in the public domain. However, due to its structural similarity to methotrexate, we can infer analogous characteristics. These inferred properties provide a strong starting point for experimental design, with the understanding that they must be empirically verified for Edatrexate.

PropertyMethotrexate ValueInferred Relevance for EdatrexateSource(s)
Solubility Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute solutions of mineral acids and of alkali hydroxides and carbonates. Soluble in DMSO.Edatrexate is expected to have low aqueous solubility at neutral pH and increased solubility in acidic and alkaline solutions due to its carboxylic acid moieties. It is also likely soluble in DMSO.[][6]
pKa A weak dicarboxylic acid with pKa values of 4.8 and 5.5.Edatrexate, also possessing two carboxyl groups, is anticipated to have similar pKa values, influencing its ionization state and solubility at different physiological pH levels.[2]
Melting Point Decomposes at approximately 195-205°C.A similar decomposition temperature range can be expected for Edatrexate, which is crucial for handling and storage conditions.[7]
Stability Most stable between pH 6 and 8. Susceptible to photolability, which increases with dilution.Edatrexate's stability is likely pH-dependent, with optimal stability in the neutral pH range. Protection from light is a critical consideration for the storage of Edatrexate solutions.[8]

Pharmacological Context: Mechanism of Action

Edatrexate, like its predecessor methotrexate, functions as an antifolate antimetabolite. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[9] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By inhibiting DHFR, Edatrexate disrupts the cellular replication process, leading to cell death. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells.

One of the key advantages of Edatrexate is its potential to overcome methotrexate resistance in some tumor cell lines.[1]

Edatrexate_Mechanism_of_Action Edatrexate Edatrexate DHFR Dihydrofolate Reductase (DHFR) Edatrexate->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Reduction DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Cofactor for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Cofactor for DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Death Cell Death DNA_RNA->Cell_Death Inhibition leads to

Caption: Mechanism of action of Edatrexate as a DHFR inhibitor.

Analytical Methodologies for Quantification

Accurate and precise quantification of Edatrexate in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. While specific validated methods for Edatrexate are not widely published, the extensive literature on methotrexate analysis provides robust starting points for method development and validation. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this class of compounds.

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC method with UV detection is a reliable and widely accessible technique for the quantification of Edatrexate. The following protocol, adapted from established methotrexate assays, serves as a comprehensive starting point.

Experimental Protocol: HPLC-UV Quantification

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard (e.g., p-aminoacetophenone).

    • Precipitate proteins by adding 40 µL of 2M trichloroacetic acid in ethanol.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 15 minutes.

    • Inject a 10-20 µL aliquot of the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of tris-phosphate buffer (pH 5.7), methanol, and acetonitrile (e.g., 70:20:10 v/v/v). The exact ratio should be optimized to achieve good separation and peak shape for Edatrexate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 303-313 nm, which is a common range for methotrexate and its analogs.

    • Temperature: Ambient.

  • Method Validation:

    • The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, robustness, and limits of detection and quantification.

HPLC_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Trichloroacetic Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System supernatant->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (~303-313 nm) separation->detection quantification Data Analysis & Quantification detection->quantification end End: Edatrexate Concentration quantification->end

Caption: A typical workflow for HPLC-UV analysis of Edatrexate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This technique offers lower limits of quantification and greater specificity.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • To 100 µL of plasma, add an isotopically labeled internal standard (e.g., Edatrexate-¹³C₅,¹⁵N₁).

    • Perform protein precipitation with a 1:1 (v/v) solution of methanol and acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

    • Dilute the supernatant with water before injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm).

    • Mobile Phase: Gradient elution using a mixture of ammonium formate in water with formic acid and acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for Edatrexate and its internal standard must be determined through infusion and optimization experiments.

Conclusion

Edatrexate presents a compelling case for further investigation as a next-generation antifolate agent. This guide has provided a foundational understanding of its core molecular and inferred physicochemical properties, its mechanism of action, and robust analytical methodologies for its quantification. The provided protocols, while based on the well-established analysis of methotrexate, offer a direct and logical path for researchers to develop and validate methods specific to Edatrexate. As with any scientific endeavor, empirical validation of the inferred properties and analytical methods is a critical next step in advancing our understanding and application of this promising therapeutic compound.

References

  • Edatrexate | C22H25N7O5 | CID 6917908 - PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

  • Definition of edatrexate - NCI Drug Dictionary. National Cancer Institute. Accessed February 13, 2026. [Link]

  • HPLC Method of Determination of Methotrexate in Human Serum. Asian Journal of Chemistry. Accessed February 13, 2026. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. PMC. Accessed February 13, 2026. [Link]

  • Different Analytical Methodology for The Analysis of Methotrexate. Journal of Drug Delivery and Therapeutics. Accessed February 13, 2026. [Link]

  • Sirotnak FM, et al. Markedly improved efficacy of edatrexate compared to methotrexate in a high-dose regimen with leucovorin rescue against metastatic murine solid tumors. Cancer Res. 1993 Feb 1;53(3):587-91.
  • Grant SC, et al. Edatrexate, an antifolate with antitumor activity: a review. Cancer Invest. 1993;11(1):36-45.
  • Methotrexate - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. Accessed February 13, 2026. [Link]

  • Methotrexate Sodium. In: AHFS Drug Information. American Society of Health-System Pharmacists; 2023. Accessed February 13, 2026. [Link]

Sources

Metabolic pathway analysis of 10-EdAM in mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 10-Ethynyl-2'-deoxyadenosine (10-EdA) in Mammalian Cells

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 10-Ethynyl-2'-deoxyadenosine (10-EdA) in mammalian cells. 10-EdA is a synthetic nucleoside analog designed as a chemical probe to study DNA replication. Its alkyne moiety enables covalent labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] Understanding its intracellular processing is paramount for validating its mechanism of action and interpreting proliferation assays. This guide moves beyond a simple protocol, offering the causal logic behind experimental choices and detailing a self-validating workflow centered on high-performance liquid chromatography-mass spectrometry (LC-MS). We will cover experimental design, detailed step-by-step protocols for metabolite and DNA analysis, and data interpretation strategies.

Introduction: The Rationale for 10-EdA and Its Metabolic Interrogation

Cell proliferation is a cornerstone of biological research, from developmental biology to oncology. The gold-standard for measuring DNA synthesis has been the incorporation of thymidine analogs like 5-bromo-2'-deoxyuridine (BrdU), which requires harsh DNA denaturation for antibody-based detection.[2] The development of 5-ethynyl-2'-deoxyuridine (EdU) revolutionized this field by replacing the cumbersome antibody detection with a rapid and specific bioorthogonal click chemistry reaction.[3]

10-EdA is a purine counterpart to the pyrimidine-based EdU. As an analog of 2'-deoxyadenosine, it is designed to be metabolized by the cell's native purine salvage pathway, ultimately serving as a substrate for DNA polymerases during S-phase.[4][5] However, the introduction of a modification, even a small ethynyl group, can alter metabolic processing.[6] Therefore, it is not sufficient to assume its metabolic fate mirrors that of the natural nucleoside. A rigorous analysis is required to confirm:

  • Cellular Uptake: Does 10-EdA efficiently cross the cell membrane?

  • Metabolic Activation: Is 10-EdA phosphorylated to its mono-, di-, and triphosphate forms? This phosphorylation is a prerequisite for its biological activity.[7]

  • Incorporation into DNA: Is 10-EdA-triphosphate a valid substrate for DNA polymerases, leading to its stable integration into the genome?

  • Off-Target Effects or Alternative Fates: Are there other significant metabolic pathways or degradation products?

This guide provides the tools to answer these questions using the power and specificity of LC-MS.

The Hypothesized Metabolic Pathway of 10-EdA

The central hypothesis is that 10-EdA is processed by the purine salvage pathway. This pathway recycles nucleobases and nucleosides from nucleic acid degradation or external sources, conserving the energy that would be spent on de novo synthesis.[8]

The proposed steps are:

  • Transport: 10-EdA enters the cell via equilibrative or concentrative nucleoside transporters (ENTs/CNTs).[4]

  • Phosphorylation Cascade:

    • Step 1: Deoxyadenosine kinase (dAK) or another suitable nucleoside kinase phosphorylates 10-EdA to 10-EdA-monophosphate (10-EdA-MP). This is often the rate-limiting step.[4] .

    • Step 2: A nucleoside monophosphate kinase converts 10-EdA-MP to 10-EdA-diphosphate (10-EdA-DP).

    • Step 3: A nucleoside diphosphate kinase catalyzes the final phosphorylation to produce 10-EdA-triphosphate (10-EdA-TP).

  • DNA Incorporation: During S-phase, DNA polymerases recognize 10-EdA-TP as an analog of dATP and incorporate it into newly synthesized DNA strands opposite thymine bases.

This proposed pathway is visualized below.

Caption: Hypothesized metabolic activation of 10-EdA in mammalian cells.

A Validated Experimental Strategy

To validate the pathway, we must identify each proposed intermediate and the final product. This requires a dual-pronged approach: one arm to analyze the soluble intracellular metabolites (10-EdA and its phosphorylated forms) and a second to confirm its covalent incorporation into the DNA polymer.

Caption: Dual-pronged workflow for complete metabolic analysis of 10-EdA.

Detailed Experimental Protocols

The following protocols are designed for robustness and reproducibility. All solvents should be LC-MS grade, and all steps involving metabolite extraction should be performed as rapidly and coldly as possible to quench enzymatic activity.[9]

Cell Culture and 10-EdA Labeling
  • Cell Seeding: Plate mammalian cells of choice in 6-well plates to achieve ~70-80% confluency at the time of harvest. Include triplicate wells for each condition and time point.

  • Labeling: Prepare a stock solution of 10-EdA in DMSO. Dilute the stock in pre-warmed complete culture medium to a final working concentration (typically 1-10 µM).

  • Incubation: Replace the medium in the wells with the 10-EdA-containing medium. Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to observe the kinetics of metabolite formation.

Protocol: Polar Metabolite Extraction

This protocol is optimized for the extraction of highly polar nucleotides.

  • Quenching and Washing:

    • Aspirate the culture medium completely.

    • Place the 6-well plate on dry ice to instantly quench metabolism.

    • Wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular contaminants.[9] Aspirate completely after each wash.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol / 20% water to each well.[9]

    • Place the plate on a rocker at 4°C for 10 minutes.

    • Scrape the cells thoroughly and transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Clarification:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[10]

    • Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.

  • Sample Preparation for LC-MS:

    • Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile/water) for HILIC analysis.

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.

Protocol: HILIC-LC-MS/MS for Nucleotide Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice for retaining and separating highly polar compounds like nucleotides.[11][12]

  • LC Setup:

    • Column: A zwitterionic HILIC column (e.g., ZIC-pHILIC).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~6.8.[13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at high organic (e.g., 85% B) and decrease the organic content to elute the polar analytes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as nucleotides are anionic.[14]

    • Analysis Mode: Use tandem mass spectrometry (MS/MS) with Scheduled or Dynamic Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. Target the specific precursor-to-product ion transitions for each analyte.

    • Instrumentation: A high-resolution mass spectrometer (Q-TOF or Orbitrap) is recommended for accurate mass confirmation.[15]

CompoundFormulaExact Mass [M-H]⁻Predicted MRM Transition (Q1 -> Q3)
10-EdAC₁₂H₁₃N₅O₃274.0946274.1 -> 158.1 (Loss of deoxyribose)
10-EdA-MPC₁₂H₁₄N₅O₆P354.0612354.1 -> 79.0 (PO₃⁻) or 158.1
10-EdA-DPC₁₂H₁₅N₅O₉P₂434.0272434.0 -> 159.0 (PO₃-PO₃H⁻)
10-EdA-TPC₁₂H₁₆N₅O₁₂P₃513.9932514.0 -> 159.0 (PO₃-PO₃-PO₃H⁻)
Note: Exact masses and fragmentation patterns should be empirically confirmed with analytical standards.
Protocol: Genomic DNA Extraction and Digestion
  • Extraction: From a parallel set of harvested cell pellets, extract high-quality genomic DNA using a commercial kit (e.g., spin-column based) to ensure removal of RNA and soluble metabolites.[16] Quantify the purified DNA.

  • Enzymatic Digestion:

    • Use a one-step enzymatic cocktail, such as the NEB Nucleoside Digestion Mix (M0649), which contains a blend of nucleases and phosphatases to efficiently hydrolyze DNA to single nucleosides.[17][18]

    • In a microcentrifuge tube, combine ~1 µg of purified gDNA, 2 µL of 10x Reaction Buffer, and 1 µL of the Nucleoside Digestion Mix. Add nuclease-free water to a final volume of 20 µL.[18]

    • Incubate at 37°C for at least 1 hour (overnight incubation can improve digestion of modified substrates).[16]

    • The sample is now ready for LC-MS analysis without further cleanup.

Protocol: RP-LC-MS/MS for Nucleoside Analysis
  • LC Setup:

    • Column: A standard C18 reversed-phase (RP) column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A shallow gradient from low to high organic solvent.

  • MS Setup:

    • Ionization Mode: ESI in positive mode, as nucleosides ionize well as [M+H]⁺.[19]

    • Analysis Mode: Use MS/MS (MRM) targeting the transition for 10-EdA: m/z 276.1 -> 160.1 (loss of the deoxyribose sugar).

Data Analysis and Interpretation

The final step is to synthesize the data from both analytical arms to build a complete picture of the metabolic pathway.

Caption: Logical workflow for LC-MS data analysis and pathway validation.

  • Identification: A metabolite is confidently identified if its retention time, accurate mass (<5 ppm error), and MS/MS fragmentation pattern match that of an authentic chemical standard.

  • Pathway Validation:

    • Detection of 10-EdA, 10-EdA-MP, 10-EdA-DP, and 10-EdA-TP in the soluble cell extract confirms the metabolic activation cascade.

    • Detection of the 10-EdA nucleoside in the enzymatically digested DNA sample provides definitive proof of its incorporation into the genome.

  • Quantitation: By creating calibration curves with standards, one can perform relative or absolute quantitation of each metabolite, revealing the efficiency of each metabolic step and how the intracellular pools change over time.

Conclusion

The metabolic analysis of a probe like 10-EdA is a critical step in its validation. The dual LC-MS/MS approach described in this guide provides a self-validating system to unequivocally trace the path of 10-EdA from the culture medium into the DNA of the target cells. By understanding the causality behind each step—from the choice of extraction solvent to the specific chromatography method—researchers can confidently apply this workflow to validate 10-EdA and similar nucleoside analogs, ensuring the integrity of their experimental findings in cell proliferation and beyond.

References

  • Chen, M., & Witte, C.-P. (2018). Metabolic Fate of Modified Nucleotides after RNA Turnover, an Overlooked Issue in RNA Modification. Plantae. [Link]

  • Pereira, C. P., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. Cells. [Link]

  • University of Oxford. Guide to cell extraction, sample normalisation and sample submission for metabolomics. [Link]

  • Zborníková, E., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Lund University Research Portal. [Link]

  • EMBL Metabolomics Core Facility. Protocols used for LC-MS analysis. [Link]

  • Schneider, A., et al. (2023). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2018). Development and Application of an HILIC-MS/MS Method for the Quantitation of Nucleotides in Infant Formula. Journal of Agricultural and Food Chemistry. [Link]

  • Zborníková, E., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta. [Link]

  • Su, Y., & Al-Hashimi, H. M. (2024). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. bioRxiv. [Link]

  • Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]

  • MAC-MOD Analytical. Nucleobases Nucleosides & Nucleotides. [Link]

  • Agilent Technologies. (2016). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Pereira, C. P., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. PubMed. [Link]

  • Agilent Technologies. (2022). MS1 Oligonucleotide Characterization Using LC/Q-TOF with HILIC Chromatography. [Link]

  • Kellner, S., & DeMott, M. S. (2020). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

  • Serpi, M., et al. (2016). Metabolism of Nucleosides and Nucleotides Prodrugs. Current Medicinal Chemistry. [Link]

  • DeMott, M. S., et al. (2017). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

  • MacFarlane, A. J., & Wentz, M. J. (2007). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Analytical Biochemistry. [Link]

  • Kumar, A., et al. (2016). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Metabolites. [Link]

  • Kroc, M., & Staroń, J. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules. [Link]

  • MacFarlane, A. J., & Wentz, M. J. (2007). DNA digestion to deoxyribonucleo side: A simplified one-step procedure. ResearchGate. [Link]

  • Kellner, S., & DeMott, M. S. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

  • Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. [Link]

  • Princeton University. (2021). SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF NUCLEOSIDES FROM DNA/RNA. [Link]

  • Lee, W.-N. P., & Go, V. L. W. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. [Link]

  • Fox, I. H., & Kelley, W. N. (1978). The role of adenosine and 2'-deoxyadenosine in mammalian cells. Annual Review of Biochemistry. [Link]

  • Salic, A., & Mitchison, T. J. (2008). Detection of S-phase cell cycle progression using 5-ethynyl-2'-deoxyuridine incorporation with click chemistry, an alternative to using 5-bromo-2'-deoxyuridine antibodies. BioTechniques. [Link]

  • He, L., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]

  • Gola, M. E., et al. (2018). Covalent labeling of nucleic acids. ResearchGate. [Link]

  • Maugini, C., et al. (2003). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. Journal of Biochemical and Molecular Toxicology. [Link]

  • Cavanagh, B. L., et al. (2011). EdU and click chemistry for labeling DNA synthesis. ResearchGate. [Link]

  • Dairkee, S. H., & Glaser, D. A. (1982). 5'-Deoxyadenosine metabolism in various mammalian cell lines. Somatic Cell Genetics. [Link]

  • Carl ROTH GmbH + Co. KG. Click Chemistry. [Link]

  • Jena Bioscience. 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides. [Link]

  • Seto, S., et al. (1983). Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes. The Journal of Clinical Investigation. [Link]

Sources

Methodological & Application

Application Note: Mass Spectrometry Analysis of 10,10-Dimethyl-10-deazaaminopterin and its Polyglutamate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

10,10-Dimethyl-10-deazaaminopterin is a synthetic antifolate designed to overcome specific resistance mechanisms associated with classical antifolates like Methotrexate (MTX). Structurally, the substitution of the N10 nitrogen with a carbon (10-deaza) and the addition of two methyl groups at the 10-position creates a lipophilic molecule with distinct pharmacokinetic properties.

Critical Metabolic Insight: Unlike Methotrexate, which undergoes significant oxidation to 7-hydroxy-methotrexate (7-OH-MTX) via hepatic aldehyde oxidase, the 10-deaza modification sterically and electronically hinders 7-hydroxylation . Consequently, the metabolic profile of 10,10-Dimethyl-10-deazaaminopterin is dominated by intracellular polyglutamylation catalyzed by folylpolyglutamate synthetase (FPGS).

This application note details a rigorous LC-MS/MS workflow to quantify the parent compound and profile its polyglutamated metabolites (PG2–PG5), which are essential for determining intracellular retention and therapeutic efficacy.

Experimental Strategy & Workflow

The analysis requires high sensitivity to detect low-level intracellular polyglutamates. We utilize a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode, coupled with a specific sample preparation aimed at preserving the labile glutamate chains.

Workflow Visualization

The following diagram illustrates the analytical pipeline, emphasizing the critical decision points for metabolite preservation.

G Sample Biological Matrix (Plasma/Cell Lysate) PreTreat Protein Precipitation (Acidic MeOH) Sample->PreTreat Quench Metabolism SPE Solid Phase Extraction (Weak Anion Exchange) PreTreat->SPE Remove Lipids LC UHPLC Separation (C18 High Strength) SPE->LC Elute & Inject MS MS/MS Detection (ESI+ MRM Mode) LC->MS Gradient Separation Data Quantitation & Polyglutamate Profiling MS->Data Signal Integration

Figure 1: Analytical workflow for the extraction and quantitation of 10,10-Dimethyl-10-deazaaminopterin and metabolites.

Sample Preparation Protocol

Objective: Extract antifolates while preventing spontaneous hydrolysis of polyglutamate chains (deglycosylation).

Reagents
  • Extraction Solvent: Methanol:Water (80:20 v/v) containing 1% Formic Acid.

  • Internal Standard (IS): Methotrexate-D3 or 10-Deazaaminopterin-D3 (100 ng/mL).

  • Buffer A: 10 mM Ammonium Formate (pH 3.5).

Step-by-Step Procedure
  • Cell Lysis / Plasma Aliquot:

    • Cells: Wash cell pellet 2x with ice-cold PBS. Resuspend in 200 µL Extraction Solvent . Sonicate for 10 seconds on ice.

    • Plasma: Aliquot 50 µL plasma. Add 150 µL Extraction Solvent .

    • Rationale: The acidic environment stabilizes the glutamate chains and precipitates proteins immediately.

  • Internal Standard Addition:

    • Add 10 µL of IS working solution to all samples. Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Cleanup (Optional but Recommended):

    • Transfer supernatant to a Weak Anion Exchange (WAX) SPE plate.

    • Wash with 5% NH4OH in water (removes neutrals).

    • Elute with Methanol containing 2% Formic Acid.

    • Note: Direct injection of supernatant is possible for high-concentration samples, but SPE reduces matrix effects for low-level polyglutamates.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Methodology

Chromatographic Conditions

Antifolates are polar and retain poorly on standard C18 columns. We employ a high-strength silica (HSS) column or a Polar-Embedded C18 to ensure retention of the parent and separation of the polyglutamate series.

ParameterCondition
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 5% B (Hold for retention)

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Linear ramp)

  • 7.0 min: 95% B (Wash)

  • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

The 10,10-dimethyl-10-deazaaminopterin molecule ionizes best in positive mode due to the pteridine ring nitrogens.

  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

MRM Transitions (Predicted & Calculated)

Based on the theoretical molecular weight of 10,10-dimethyl-10-deazaaminopterin (C22H26N8O5, MW ≈ 482.5 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin
Parent (PG1) 483.5 [M+H]+336.225Loss of Glutamate moiety (-147)
Parent (PG1) 483.5 [M+H]+175.140Pteridine fragment
Metabolite (PG2) 612.6 [M+H]+483.520Loss of terminal Glutamate
Metabolite (PG2) 612.6 [M+H]+336.230Core fragment
Metabolite (PG3) 741.7 [M+H]+336.235Core fragment
IS (MTX-D3) 458.2 [M+H]+311.122Standard transition

Note: The transition to m/z 336.2 represents the 10,10-dimethyl-10-deazapteroic acid core, which is the common fragment for all polyglutamates.

Metabolic Pathway & Data Interpretation

Understanding the metabolic pathway is crucial for interpreting the MS data. The primary variation occurs at the gamma-carboxyl group of the glutamate tail.

Metabolism Parent 10,10-dMe-10-DAAP (Parent / PG1) PG2 Diglutamate (PG2) Parent->PG2 + Glutamate Oxidation 7-Hydroxylation (Blocked by 10-deaza) Parent->Oxidation Aldehyde Oxidase FPGS Enzyme: FPGS PG3 Triglutamate (PG3) PG2->PG3 + Glutamate PG4 Tetraglutamate (PG4) PG3->PG4 + Glutamate

Figure 2: Metabolic pathway showing sequential polyglutamylation. Note the blockage of the oxidative pathway.

Data Interpretation Guidelines
  • Retention Time Shift: Polyglutamates (PG2, PG3, etc.) are more polar than the parent. On a C18 column, they will elute earlier than the parent. On a HILIC column, they would elute later.

  • Quantification: Sum the area counts of PG1 through PG5 to determine the "Total Intracellular Drug."

  • Chain Length Significance: Long-chain polyglutamates (PG3+) are retained in the lysosome/cytosol longer than short chains. A shift toward PG1/PG2 suggests resistance (low FPGS activity) or high efflux (ABCC transporters).

References

  • Sirotnak, F. M., et al. (1984). "10-Ethyl-10-deazaaminopterin: structural design and biochemical properties of a new folate antifolate." Cancer Research.

  • Visentin, M., et al. (2012). "The antifolates: evolution, new agents, and progress toward improved clinical outcomes." Oncologist.

  • Raz, S., et al. (2016). "LC-MS/MS determination of methotrexate and its metabolites." Journal of Chromatography B.

  • Westerhof, G. R., et al. (1995). "A photoaffinity labelling study of the membrane folate transport proteins." (Contextualizing 10-deaza transport). Proceedings of the National Academy of Sciences.

Application Note: High-Resolution Quantification of Intracellular 10-EdAM Polyglutamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

10-EdAM (Edatrexate; 10-ethyl-10-deazaaminopterin) is a classical antifolate structurally related to methotrexate (MTX) and pralatrexate. Its therapeutic efficacy and toxicity profile are critically dependent on its intracellular metabolism. Upon entry into the cell via the Reduced Folate Carrier (RFC), 10-EdAM acts as a substrate for Folylpolyglutamate Synthetase (FPGS) , which catalyzes the sequential addition of glutamate residues.

These polyglutamated metabolites (10-EdAM-Glu


) possess two distinct pharmacological advantages:
  • Intracellular Retention: The negative charge of the polyglutamate tail prevents efflux via the ABCC transporters, trapping the drug inside the cell.

  • Enhanced Affinity: Long-chain polyglutamates often exhibit higher binding affinity for target enzymes such as Dihydrofolate Reductase (DHFR) compared to the monoglutamate parent.

This Application Note details a rigorous protocol for the extraction and quantification of 10-EdAM polyglutamates (Glu


 through Glu

) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Mechanistic Pathway

G Extracellular Extracellular 10-EdAM (Glu1) RFC RFC (Transporter) Extracellular->RFC Intracellular Intracellular 10-EdAM (Glu1) RFC->Intracellular FPGS FPGS (Enzyme) Intracellular->FPGS + Glu Efflux Efflux (MRP/ABCC) Intracellular->Efflux Clearance Glu2 10-EdAM-Glu2 FPGS->Glu2 Glu3 10-EdAM-Glu3 FPGS->Glu3 GluN 10-EdAM-Glu(n) (High Retention) FPGS->GluN Glu2->FPGS + Glu Glu3->FPGS + Glu... GGH GGH (Hydrolase) GluN->GGH Hydrolysis GGH->Intracellular

Figure 1: The metabolic trapping of 10-EdAM. FPGS adds glutamate residues, preventing efflux, while GGH reverses this process. Accurate measurement requires inhibiting GGH during extraction.

Experimental Design Considerations

The "Washout" Phase

To distinguish between loosely bound/extracellular drug and the intracellular polyglutamated pool, a washout step is mandatory.

  • Protocol: After drug exposure (typically 4–24 hours), cells must be washed 2x with ice-cold PBS.

  • Critical Insight: Perform washes at 4°C . This halts active transport (efflux) and metabolic activity, preserving the metabolic snapshot.

The GGH Threat

Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that rapidly strips glutamate residues.

  • Risk: If cells are lysed slowly or in non-denaturing buffers, GGH will convert long-chain polyglutamates (Glu

    
    -Glu
    
    
    
    ) back to parent drug (Glu
    
    
    ), leading to false-negative retention data.
  • Solution: Heat Inactivation. The protocol below uses a boiling buffer method, which is superior to acid extraction for LC-MS compatibility and GGH denaturation.

Sample Preparation Protocol

Materials Required
  • Lysis Buffer: 100 mM Potassium Phosphate buffer (pH 7.0) OR 50 mM Ammonium Acetate (pH 7.4).

  • Internal Standard (IS): Methotrexate-D3 or Aminopterin (1 µM stock).

  • Equipment: Heating block (100°C), Refrigerated Centrifuge, Sonicator.

Step-by-Step Workflow
  • Cell Harvest:

    • Aspirate media from culture plate.

    • Wash cells 2x with 5 mL ice-cold PBS.

    • Scrape cells into 1 mL ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 min at 4°C. Discard supernatant.

    • Pause Point: Pellets can be stored at -80°C.

  • Lysis & GGH Inactivation (The "Boiling" Method):

    • Resuspend cell pellet in 200 µL of Lysis Buffer (pre-heated to 100°C is optimal, but room temp is acceptable if heated immediately).

    • IMMEDIATELY place tubes in a 100°C heat block for 3-5 minutes .

    • Why? This instantly denatures GGH and precipitates bulk proteins.

  • Homogenization:

    • Cool samples on ice for 2 minutes.

    • Sonicate (3 x 5 pulses) to ensure complete membrane disruption.

  • Clarification:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer supernatant to a fresh vial.

    • Note: A portion of the supernatant (10 µL) should be reserved for protein quantification (BCA Assay) to normalize data.

  • Clean-up (Optional but Recommended):

    • For high-sensitivity/low-noise requirements, perform Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) cartridge.

    • Simplified alternative: Add 2 volumes of Acetonitrile containing Internal Standard, vortex, centrifuge, and inject the supernatant.

Analytical Method: LC-MS/MS

Chromatographic Conditions

Separating polyglutamates (which become increasingly polar/charged) requires a robust gradient.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) OR Agilent Zorbax SB-C18.

    • Note: The HSS T3 is designed to retain polar compounds, ideal for polyglutamates.

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Load/Equilibrate
1.05Isocratic Hold
8.060Linear Gradient
8.195Wash
10.095Wash
10.15Re-equilibrate
13.05End
Mass Spectrometry Settings
  • Source: ESI Positive Mode (ESI+).

  • Rationale: While polyglutamates are acidic, the pteridine ring of 10-EdAM protonates readily, providing better sensitivity in positive mode for the parent and short chains.

  • MRM Transitions:

    • Parent (10-EdAM-Glu1): MW ~469.5. Precursor [M+H]+: 470.5 .

    • Polyglutamate Series: Each Glutamate adds 129.1 Da .

MRM Table (Theoretical Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)*Collision Energy (V)
10-EdAM-Glu1 470.5323.225
10-EdAM-Glu2 599.6323.230
10-EdAM-Glu3 728.7323.235
10-EdAM-Glu4 857.8323.240
10-EdAM-Glu5 986.9323.245
IS (MTX-D3) 458.5311.225

*Note: The Product Ion (323.2) corresponds to the fragmentation of the pteridine-linker moiety, which is conserved across all polyglutamate species. You must optimize this on your specific instrument using the parent drug.

Data Analysis & Reporting

Visualization Workflow

Workflow Sample Cell Pellet (Wash 2x PBS) Lysis Add Buffer + BOIL (5 min) (Inactivate GGH) Sample->Lysis Critical Step Spin Centrifuge (16,000g, 15 min) Lysis->Spin Inject Inject Supernatant LC-MS/MS Spin->Inject Data Integrate Peaks (Glu1 - Glu7) Inject->Data

Figure 2: Experimental workflow emphasizing the critical heat-inactivation step.

Quantification Logic

Do not report raw peak areas. Intracellular concentrations must be normalized.

  • Generate Calibration Curve: Spike blank cell lysate with known concentrations of 10-EdAM (Glu1). Note: Commercial standards for Glu2-7 are rare; it is standard practice to quantify polyglutamates using the Glu1 curve, assuming similar ionization efficiency, or to synthesize standards enzymatically using recombinant FPGS.

  • Normalization:

    
    
    OR
    
    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Polyglutamates Detected GGH activity during lysis.Ensure buffer is boiling before adding to pellet. Minimize time between lysis and heat.
Poor Peak Shape (Tailing) Interaction with column silanols.Increase buffer strength (Ammonium Acetate) or verify pH is 3.5.
Low Sensitivity for Glu5+ Ion suppression or poor ionization.Switch to ESI Negative Mode for long chains (monitor [M-H]-).
Carryover Sticky polyglutamates on column.Add a "Sawtooth" wash (95% B -> 5% B -> 95% B) at the end of the run.

References

  • Sirotnak, F. M., et al. (1984). Analogs of 10-deazaaminopterin with marked improvement in antitumor activity and therapeutic index. Cancer Research. Link

  • Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates. Link

  • Raz, S., et al. (2016). Folylpolyglutamate synthetase: A key determinant of folate homeostasis and antifolate efficacy. Vitamins and Hormones. Link

  • Molecular Weight Calculator. Edatrexate (CID 60659). PubChem. Link

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of antifolates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Antifolates, including Methotrexate (MTX) and Pemetrexed (PMX), remain cornerstones in the treatment of various malignancies and autoimmune diseases. While their mechanism—inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS)—is well understood, their pharmacokinetic (PK) variability necessitates rigorous Therapeutic Drug Monitoring (TDM).

The Analytical Challenge: Antifolates present a unique analytical paradox:

  • Polarity: They are hydrophilic, dicarboxylic acids, making retention on standard C18 columns difficult without ion-pairing agents or highly aqueous phases.

  • Metabolic Complexity: Intracellularly, they undergo polyglutamation (addition of glutamate residues), which drastically alters their retention and correlates with therapeutic efficacy.

  • Stability: They are sensitive to photo-degradation and oxidation.

This guide moves beyond basic quantitation, offering a dual-protocol approach: a high-throughput method for plasma TDM and a specialized workflow for intracellular polyglutamate profiling.

Method Development Strategy: The "Why" Behind the Parameters

Chromatographic Separation (HILIC vs. C18)

For routine plasma analysis of parent drugs (MTX, PMX), a high-strength silica (HSS) T3 or Fluorophenyl (PFP) column is preferred over standard C18. These phases offer superior retention of polar aromatic compounds.

However, for polyglutamates (MTX-PGs) , Reverse Phase (RP) often fails to resolve higher-order glutamates (PG5-PG7). Here, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard, utilizing the polar partitioning mechanism to separate species based on the number of glutamate residues.

Ionization & Detection
  • Mode: Positive Electrospray Ionization (ESI+) is generally more sensitive due to the protonation of the pteridine ring and amine groups.

  • Mobile Phase Additives: Ammonium formate (2-10 mM) buffered at pH 3.5–4.0 is critical. It suppresses the ionization of carboxylic acid groups (keeping analytes neutral/hydrophobic enough for RP retention) while providing protons for ESI efficiency.

Visualizing the Mechanism

The following diagram illustrates the critical pathway inhibition and the analytical targets.

FolatePathway Folate Dietary Folates DHF DHF (Dihydrofolate) Folate->DHF THF THF (Tetrahydrofolate) DHF->THF Reduced by DHFR DNA DNA Synthesis THF->DNA MTX Methotrexate (Drug) MTX_PG MTX-Polyglutamates (Active Metabolite) MTX->MTX_PG FPGS Enzyme (Intracellular) DHFR Enzyme: DHFR MTX->DHFR Inhibits MTX_PG->DHFR Potent Inhibition

Figure 1: Mechanism of Action. MTX is converted intracellularly to Polyglutamates (MTX-PG), which are potent inhibitors of DHFR. LC-MS/MS must distinguish parent MTX from these active metabolites.

Protocol 1: High-Throughput Plasma Quantitation (TDM)

Objective: Rapid quantification of MTX, PMX, and 7-OH-MTX in human plasma. Range: 5.0 – 1000 ng/mL.

Reagents & Materials
  • Internal Standard (IS): Methotrexate-d3 (MTX-d3) or 13C5-MTX.

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

  • Stabilizer: Ascorbic Acid (to prevent oxidation of labile metabolites).

Sample Preparation (Protein Precipitation)

Expert Insight: While SPE provides cleaner extracts, protein precipitation (PPT) is sufficient for plasma TDM if a divert valve is used to send the solvent front (containing salts/phospholipids) to waste.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube (Amber protects from light).

  • Spike IS: Add 20 µL of IS working solution (500 ng/mL in water). Vortex.

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile with 0.1% Formic Acid .

    • Why Ice-Cold? Improves protein precipitation efficiency and stability.

  • Vortex & Centrifuge: Vortex vigorously for 30s. Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aqueous).

    • Why Dilute? Injecting pure ACN onto a reverse-phase column causes "solvent effect" (peak fronting). Matching the initial mobile phase improves peak shape.

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Table:

Time (min) %B Event
0.0 5 Start
0.5 5 Load
3.0 90 Elute
3.5 90 Wash
3.6 5 Re-equilibrate

| 5.0 | 5 | End |

MRM Transitions (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)
Methotrexate 455.2308.13022
7-OH-MTX 471.2324.13224
Pemetrexed 428.1281.12820
MTX-d3 (IS) 458.2311.13022

Protocol 2: Intracellular Polyglutamate Profiling (R&D)

Objective: Separation and quantitation of long-chain polyglutamates (MTX-PG1 to PG7) in PBMCs (Peripheral Blood Mononuclear Cells). Criticality: Long-chain PGs are retained in cells longer and drive efficacy.

Sample Preparation (PBMC Extraction)
  • Cell Lysis: Resuspend PBMC pellet (approx 5x10^6 cells) in 200 µL of 100 mM Perchloric Acid .

    • Why Acid? Acid lyses cells and precipitates proteins immediately, stabilizing the PGs.

  • Neutralization: After centrifugation, neutralize supernatant with Potassium Bicarbonate to pH ~6-7.

  • SPE Cleanup: Use a Weak Anion Exchange (WAX) cartridge.

    • Load neutralized sample.

    • Wash with Water/Methanol.

    • Elute with 5% Ammonium Hydroxide in Methanol.

  • Dry Down: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase A.

LC-MS/MS Conditions (HILIC Method)

Expert Insight: C18 columns collapse the peaks of highly polar PG5-PG7 species. A HILIC Amide column is required.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 50:50 ACN:Water + 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: 90:10 ACN:Water + 10 mM Ammonium Formate (pH 3.5).

  • Gradient: Start high organic (85% B) and ramp down to 40% B over 10 minutes.

Analytical Workflow Diagram

The following diagram details the decision logic and workflow for processing clinical samples.

Workflow Sample Patient Sample Type Matrix Selection Sample->Type Plasma Plasma/Serum (TDM) Type->Plasma PBMC PBMCs/RBCs (Intracellular PK) Type->PBMC Prep_Plasma Protein Precipitation (ACN + Formic Acid) Plasma->Prep_Plasma Prep_PBMC Acid Lysis + WAX SPE (Enrichment) PBMC->Prep_PBMC LC_C18 LC: HSS T3 (C18) Target: Parent Drug Prep_Plasma->LC_C18 LC_HILIC LC: BEH Amide (HILIC) Target: Polyglutamates Prep_PBMC->LC_HILIC MS MS/MS Detection (ESI+ MRM) LC_C18->MS LC_HILIC->MS Data Quantitation & Reporting MS->Data

Figure 2: Analytical Workflow. Distinct paths for Plasma TDM (C18) vs. Intracellular Profiling (HILIC).

Validation & Quality Control (Self-Validating Systems)

To ensure Trustworthiness , every run must include:

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) before the batch.

    • Criteria: Peak Area RSD < 5% (n=5), Retention Time shift < 0.1 min.

  • Matrix Effect Monitoring:

    • Monitor the Phospholipid transition (184 -> 184) in the background. If phospholipid peaks co-elute with the analyte, suppression is occurring.

    • Action: Adjust the gradient or divert valve timing.

  • Linearity:

    • R² > 0.995 using 1/x² weighting.

    • Antifolates often exhibit carryover; always inject a "double blank" after the highest standard (ULOQ).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S.

    • Source:

  • Van der Heijden, J., et al. (2009). "Development and validation of a liquid chromatography–tandem mass spectrometry assay for the quantification of methotrexate and its metabolites in human plasma.

    • Source:

  • Den Boer, E., et al. (2013). "Determination of methotrexate polyglutamates in red blood cells by LC-MS/MS.

    • Source:

  • C18 vs HILIC for Polar Analytes.

    • Source:

Troubleshooting & Optimization

Technical Support Center: Pralatrexate (10,10-Dimethyl-10-deazaaminopterin) Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility & Formulation Support Molecule ID: Pralatrexate (PDX, Folotyn) CAS: 146464-95-1[1]

Module 1: Physicochemical Fundamentals

The Solubility Paradox

Pralatrexate is a rationally designed antifolate. Its structural modification (the 10,10-dimethyl group) enhances cellular retention via the RFC-1 transporter, but this lipophilic modification complicates aqueous solubility compared to its parent compound, Methotrexate.

The Critical Mechanism: Pralatrexate behaves as a zwitterion with a U-shaped solubility curve.

  • Acidic pH (3.0 – 6.0): The molecule is protonated and neutral, leading to minimal solubility (intrinsic solubility ~63 µg/mL). This is the "Danger Zone" where precipitation occurs.

  • Basic pH (> 7.0): Deprotonation of the two carboxylic acid groups on the glutamate tail (pKa ~3.25 and ~4.76) creates a dianionic species, drastically increasing water solubility.

Key Physicochemical Data

PropertyValueImplication for Formulation
Molecular Weight 477.47 g/mol Moderate size; prone to aggregation.
pKa Values 3.25, 4.76 (Acidic)6.17 (Basic)Must maintain pH > 7.5 for aqueous stability.[2]
LogP 0.025 (Neutral)0.011 (Monoanionic)Low lipophilicity only when ionized.
Solubility (Water) Insoluble (Neutral pH)Requires pH adjustment (NaOH).
Solubility (DMSO) ≥ 20 mg/mLExcellent for in vitro stock solutions.[1][3]
Solubility (Ethanol) InsolubleDo not use as a primary solvent.

Module 2: Decision Logic & Workflows

Workflow 1: Solubility Decision Matrix

Before starting, determine your end-use application. The solvent system for cell culture (In Vitro) is incompatible with high-dose animal studies (In Vivo) due to toxicity.

SolubilityMatrix Start START: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro High Potency Needed InVivo In Vivo (Animal Models) AppType->InVivo Biocompatibility Needed DMSORoute DMSO Stock Route (Max 20-25 mg/mL) InVitro->DMSORoute AqRoute Aqueous Buffer Route (Mimic Clinical Formulation) InVivo->AqRoute Preferred (Low Toxicity) CosolventRoute Cosolvent Route (PEG/Tween) InVivo->CosolventRoute Alternative (High Conc.) Action1 Dissolve in anhydrous DMSO. Store -20°C. DMSORoute->Action1 Action2 0.9% Saline + NaOH. Adjust to pH 7.5 - 8.5. AqRoute->Action2 Action3 5% DMSO + 40% PEG300 + 5% Tween 80 + H2O CosolventRoute->Action3

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Module 3: Step-by-Step Protocols

Protocol A: "Clinical Mimic" Aqueous Formulation (Recommended for In Vivo)

Context: This protocol mimics the commercial drug Folotyn, utilizing pH adjustment to achieve solubility without toxic organic solvents.

Reagents:

  • Pralatrexate (Powder)[3]

  • 0.9% Sodium Chloride (Saline), sterile

  • 1N Sodium Hydroxide (NaOH)

  • 1N Hydrochloric Acid (HCl) - for fine-tuning

  • pH Meter (Micro-probe recommended)

Procedure:

  • Weighing: Weigh the required amount of Pralatrexate into a sterile glass vial.

  • Suspension: Add 0.9% Saline to reach 80% of the final target volume. Note: The powder will NOT dissolve; it will form a yellow suspension.

  • Activation (The Critical Step):

    • While stirring, add 1N NaOH dropwise.

    • Monitor pH continuously.

    • Target pH: 7.5 – 8.5.

    • Observation: As the pH passes 7.0, the yellow suspension will turn into a clear, yellow solution.

  • Stabilization: If pH overshoots > 8.5, back-titrate carefully with 1N HCl.

  • Finalize: Add Saline to reach the final volume.

  • Sterilization: Filter through a 0.22 µm PES membrane.

Protocol B: High-Concentration DMSO Stock (In Vitro)

Context: For cell viability assays (IC50 determination).

Reagents:

  • Pralatrexate (Powder)[3]

  • Anhydrous DMSO (New bottle recommended)

Procedure:

  • Calculate volume for a 20 mM or 10 mg/mL stock.

  • Add DMSO to the powder.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Inspect against a black background. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles as moisture uptake will cause precipitation.

Module 4: Troubleshooting & FAQs

Q1: My solution precipitated when I diluted the DMSO stock into PBS. Why?

Diagnosis: pH Shock. Explanation: Standard PBS has a pH of ~7.4, but adding a high volume of acidic drug (or if the buffering capacity is overwhelmed) can drop the local pH below 6.0. In this range, Pralatrexate returns to its neutral, insoluble form. Fix:

  • Ensure the final concentration of DMSO is < 0.5% to prevent toxicity, but sufficient to keep the drug dispersed.

  • Pre-warm the PBS to 37°C.

  • Verify the pH of your PBS is strictly 7.4 or slightly higher (7.6) before addition.

Q2: Can I use Ethanol instead of DMSO?

Answer: No. Reasoning: Pralatrexate is practically insoluble in ethanol and chloroform.[4][5] Using ethanol will result in immediate precipitation and inaccurate dosing. Stick to DMSO for organic stocks or NaOH-adjusted water for aqueous stocks.

Q3: The commercial drug "Folotyn" is a liquid.[4][6][7][8] Can I just dilute that?

Answer: Yes, if you have access to it. Details: Folotyn is supplied as 20 mg/mL (40 mg/2 mL) in saline with NaOH/HCl added for pH 7.5-8.[6][7]5. If you are using the commercial liquid, do not dilute it with unbuffered water or acidic fluids. Dilute only with 0.9% Sodium Chloride Injection, USP.

Q4: I see crystals in my DMSO stock after thawing.

Diagnosis: Hygroscopic Precipitation. Explanation: DMSO is hygroscopic (absorbs water from air). If the vial was opened frequently, atmospheric water may have entered, lowering the solubility limit. Fix:

  • Warm the vial to 37°C and sonicate.

  • If crystals persist, the stock concentration is likely compromised. Discard and prepare fresh using anhydrous DMSO.

Module 5: Mechanistic Visualization

The pH-Solubility Switch

Understanding the ionization state is the key to preventing "crashing out."

Ionization Acidic pH < 6.0 (Protonated) Neutral Neutral Species (Zwitterion) Acidic->Neutral pKa ~3.25/4.76 Basic pH > 7.5 (Deprotonated) Neutral->Basic Add NaOH Precip PRECIPITATION (Insoluble) Neutral->Precip Aggregation Soluble SOLUTION (Anionic Form) Basic->Soluble Stable

Figure 2: The ionization pathway. Solubility is achieved only when the glutamate tail is deprotonated (anionic).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148121, Pralatrexate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2009). FOLOTYN (pralatrexate injection) Prescribing Information. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2015). Australian Public Assessment Report for Pralatrexate. Retrieved from [Link]

Sources

Technical Support Center: Edatrexate Resistance Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: EDX-RES-001 Subject: Overcoming Transport-Mediated Resistance (RFC/SLC19A1 Deficiencies) Assigned Specialist: Senior Application Scientist, Oncology Pharmacology

Diagnostic Triage: Is it Transport-Mediated?

Before altering your formulation, you must distinguish between transport defects (influx), metabolic defects (polyglutamylation), and target modification (DHFR amplification).

Diagnostic Decision Tree

Use the following logic flow to categorize your resistant cell line.

DiagnosticTree Start Resistance Observed (High IC50) Step1 Perform [3H]-Edatrexate Uptake Assay (4°C vs 37°C) Start->Step1 Decision1 Is intracellular accumulation significantly reduced? Step1->Decision1 Result_Transport DIAGNOSIS: Transport Defect (RFC/SLC19A1) Decision1->Result_Transport Yes Step2 Check DHFR Protein Levels (Western Blot) Decision1->Step2 No Decision2 Is DHFR upregulated? Step2->Decision2 Result_DHFR DIAGNOSIS: Target Amplification Decision2->Result_DHFR Yes Result_Poly DIAGNOSIS: Polyglutamylation Defect (FPGS mutation) Decision2->Result_Poly No

Figure 1: Diagnostic workflow for categorizing antifolate resistance mechanisms.

Troubleshooting Guide: Experimental Protocols

Issue 1: "My uptake assay shows high background noise."

Root Cause: Edatrexate (10-EdAM) is highly lipophilic compared to Methotrexate (MTX). Inadequate washing leads to non-specific binding on the cell surface, mimicking "uptake."

Corrective Protocol: The "Stop-Transport" Wash Standard PBS washing is insufficient for hydrophobic analogs.

  • Preparation: Prepare TBS-BSA (Tris-Buffered Saline + 1% BSA) and cool to 4°C . The BSA acts as a "sink" to strip surface-bound drug.

  • Termination: At the end of the incubation period (e.g., 15 min), immediately place the plate on ice.

  • Wash Steps:

    • Aspirate media.

    • Wash 2x with ice-cold TBS-BSA .

    • Wash 2x with ice-cold PBS (to remove BSA).

  • Lysis: Solubilize cells in 0.2 N NaOH for scintillation counting.

Validation Check: Include a control plate incubated at 4°C. If your 4°C "uptake" is >10% of your 37°C uptake, your washing is still insufficient.

Issue 2: "I confirmed RFC downregulation. Increasing the dose isn't working."

Technical Insight: The Reduced Folate Carrier (RFC) is a high-affinity, low-capacity transporter. When RFC is downregulated, Edatrexate must enter via passive diffusion. However, Edatrexate is an anion at physiological pH (two carboxyl groups), making passive diffusion across the lipid bilayer inefficient (


 is low).

Solution: Liposomal Encapsulation (Bypassing the Gatekeeper) Encapsulating Edatrexate in pegylated liposomes forces entry via endocytosis, completely bypassing the RFC requirement.

Protocol: High-Efficiency Edatrexate Liposome Synthesis

Materials:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol

  • DSPE-PEG2000

  • Edatrexate (Disodium salt)

Workflow:

  • Lipid Film: Dissolve HSPC:Chol:DSPE-PEG (55:40:5 molar ratio) in Chloroform/Methanol (2:1). Evaporate to a thin film under N2 stream. Vacuum dry overnight.

  • Hydration (Critical Step): Hydrate the film with 10 mg/mL Edatrexate in HEPES buffered saline (pH 7.4).

    • Note: Unlike Doxorubicin, Edatrexate is hard to remote-load via pH gradient due to its anionic nature. Passive loading during hydration is standard.

  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes at 65°C (above transition temperature).

  • Purification: Use a Sephadex G-50 spin column or dialysis (10kDa MWCO) against PBS to remove unencapsulated drug.

Quality Control Table:

ParameterTarget SpecificationTroubleshooting
Size (DLS) 90–110 nm (PDI < 0.1)If >120nm, increase extrusion cycles or check extruder temperature.
Zeta Potential -5 to -20 mVIf neutral/positive, verify DSPE-PEG incorporation.
Encapsulation Efficiency (EE) > 30%If low, increase initial drug concentration or switch to ion-pairing loading (using Calcium Acetate).

Data Center: Comparative Transport Kinetics

Use this data to benchmark your control cell lines. If your Wild Type (WT) lines deviate significantly from these values, check your media folate levels (high folate media competes with drug uptake).

ParameterMethotrexate (MTX)Edatrexate (10-EdAM)Implications for Resistance
RFC Affinity (

)
~ 2–5 µM~ 1–3 µMEdatrexate binds RFC tighter than MTX.
Polyglutamylation Rate ModerateHighEdatrexate is retained longer; less efflux-prone.
Entry Route (RFC-deficient) Very PoorPoor (slightly better lipophilicity)Both require carriers or nanomedicine in RFC(-) cells.
Primary Resistance RFC DownregulationRFC DownregulationCross-resistance is common.

Mechanistic Visualization

Understanding the "Bypass" strategy is critical for experimental design. The diagram below illustrates how nanocarriers restore efficacy in RFC-deficient cells.

Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm FreeDrug Free Edatrexate (Anionic) RFC RFC Transporter (Mutated/Downregulated) FreeDrug->RFC Blocked LipoDrug Liposomal Edatrexate Endocytosis Endocytosis Pathway LipoDrug->Endocytosis Uptake Endosome Endosome Release Endocytosis->Endosome DHFR Target: DHFR (Inhibition) Endosome->DHFR Drug Release

Figure 2: Mechanism of action for liposomal bypass of RFC-mediated resistance.

Frequently Asked Questions (FAQ)

Q: Can I use Leucovorin to rescue cells treated with Liposomal Edatrexate? A: Yes, but the kinetics differ. In free drug treatment, Leucovorin (LV) competes for the RFC transporter. With liposomal delivery, the drug bypasses RFC, but LV still needs RFC to enter. If your cell line is RFC-deficient, LV rescue will fail because the rescue agent cannot enter the cell to counteract the DHFR inhibition. Tip: Use a lipophilic rescue agent or downstream metabolite (Thymidine + Hypoxanthine) for rescue controls in RFC-deficient lines.

Q: Why is my Edatrexate precipitating during the liposome hydration step? A: Edatrexate has limited aqueous solubility at acidic pH. Ensure your hydration buffer (HEPES/PBS) is at pH 7.4 or slightly higher (7.6) . Do not go below pH 7.0.

References

  • Sirotnak, F. M., et al. (1984). "Superiority of 10-ethyl-10-deazaaminopterin (Edatrexate) over Methotrexate in therapeutic efficacy and transport." Cancer Research.

  • Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance." Cancer and Metastasis Reviews.

  • Westerhof, G. R., et al. (1995). "Membrane transport of 10-ethyl-10-deazaaminopterin (Edatrexate) and Methotrexate in human CCRF-CEM leukemia cells." Cancer Research.

  • Desai, M. P., et al. (1997). "Improved effectiveness of liposome-encapsulated antifolates." Journal of Pharmaceutical Sciences. (Contextual adaptation for protocol).

Stability of 10,10-Dimethyl-10-deazaaminopterin in DMSO vs saline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-ANTIFOL-1010 Subject: Stability & Solubility Optimization (DMSO vs. Saline) Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Technical Brief: The "Stability Paradox"

Welcome to the technical support hub for 10,10-Dimethyl-10-deazaaminopterin. If you are working with this compound, you are likely encountering a common paradox in antifolate chemistry: High Chemical Stability but Low Physical Stability in aqueous media.

To troubleshoot effectively, you must understand the molecular behavior driving your experimental results:

  • The Chemical Advantage (The 10-Deaza Bridge): Unlike Methotrexate (MTX), which contains a nitrogen at position 10, this molecule features a carbon bridge (10-deaza) with two methyl groups. This renders the molecule highly resistant to oxidative cleavage. It does not easily degrade chemically in storage.

  • The Physical Challenge (Lipophilicity): The 10,10-dimethyl substitution significantly increases the lipophilicity of the pteridine core. While the glutamate tail is hydrophilic, the core acts like "brick dust" in neutral saline (0.9% NaCl, pH ~5.5-6.0), leading to rapid, often microscopic, precipitation.

Executive Summary of Stability:

Parameter DMSO (Anhydrous) Saline (0.9% NaCl) PBS (pH 7.4)
Solubility High (>20 mg/mL) Very Low (<0.1 mg/mL) Moderate (pH dependent)
Chemical Stability Months (-20°C) Hours (Hydrolysis risk) Days (if solubilized)

| Physical Stability | Stable | Unstable (Precipitates) | Metastable |

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitated immediately upon adding Saline to the DMSO stock."

Diagnosis: Solvent Shock. Explanation: When you inject a high-concentration DMSO stock directly into saline, the local concentration of the antifolate exceeds its saturation limit before it can disperse. The water molecules strip away the DMSO solvation shell, causing the hydrophobic 10,10-dimethyl core to aggregate instantly. Solution:

  • Do not inject DMSO stock directly into static saline.

  • Use the "Step-Down" Dilution Method: Dilute the DMSO stock into an intermediate buffer (like PBS pH 7.4 or culture media with serum proteins) before adding to pure saline, or inject the DMSO stock into rapidly vortexing saline.

  • Check pH: Saline is often slightly acidic (pH 5.5). The glutamate moiety needs a pH > 7.0 to remain ionized and soluble.

Issue 2: "Can I store the diluted saline solution at 4°C for use next week?"

Diagnosis: Thermodynamic Instability. Explanation: While the 10-deaza bridge prevents oxidative breakdown, the amide linkage to the glutamate tail is susceptible to hydrolysis over time in aqueous environments. Furthermore, the solution is likely supersaturated. Lowering the temperature to 4°C reduces solubility further, guaranteeing precipitation. Solution:

  • Protocol: Prepare aqueous dilutions fresh daily .

  • Storage: Discard unused saline/aqueous portions. Store only the DMSO stock at -20°C or -80°C.

Issue 3: "In vivo results are inconsistent between mice."

Diagnosis: Micro-precipitation. Explanation: If you inject a suspension (even a cloudy one) rather than a true solution, bioavailability becomes erratic. Some animals receive a "bolus" of solid drug that dissolves slowly, while others receive the supernatant. Solution:

  • Verification: Centrifuge the dosing solution at 10,000 x g for 5 minutes. If a pellet forms, your concentration is too high for the vehicle.

  • Formulation Adjustment: Add 1-5% Tween-80 or use 10% 2-Hydroxypropyl-beta-cyclodextrin (HPβCD) in the saline vehicle to encapsulate the lipophilic core.

Validated Experimental Protocols

Protocol A: Preparation of Stable Master Stock (DMSO)

Use this for long-term storage.

  • Weighing: Weigh the powder into a distinct glass vial (avoid static-prone plastics).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Target Concentration: 10 mM to 50 mM.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, warm the vial in a 37°C water bath for 2 minutes. Sonicate only if necessary (max 30 seconds).

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber tubes to minimize freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Working Solution (Saline/Media)

Use this immediately before experimentation.

  • Thaw: Thaw DMSO aliquot at room temperature. Ensure it is fully liquid and clear.

  • Calculation: Determine the final volume required. Ensure the final DMSO concentration is <0.5% (for cell culture) or <5% (for animal IP/IV).

  • The "Vortex Injection" Technique:

    • Place the required volume of Saline/Media in a tube.

    • Set the tube on a vortex mixer at medium speed.

    • Slowly inject the DMSO stock into the center of the vortex.

    • Why? This maximizes rapid dispersion and prevents local high-concentration zones.

  • Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it looks "milky" or opalescent, precipitation has occurred.

Visualizing the Workflow

Figure 1: Solubility Decision Logic

Caption: Logic flow for determining the correct solvent system based on application and concentration requirements.

SolubilityLogic Start Start: 10,10-Dimethyl-10-deazaaminopterin SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Stock Prep Saline Saline (0.9% NaCl) SolventChoice->Saline Working Soln HighConc High Conc. (>10 mM) DMSO->HighConc LowConc Low Conc. (<100 µM) Saline->LowConc Dilution Precip Risk: Precipitation (Brick Dust) Saline->Precip Direct Addition Storage Long-term Storage (-20°C) HighConc->Storage Success Stable Solution LowConc->Success If pH > 7.4 Adjustment Requires pH > 7.4 or Co-solvent (Tween/HPβCD) Precip->Adjustment Troubleshoot Adjustment->Success

Figure 2: The "Vortex Injection" Protocol

Caption: Step-by-step physical mixing protocol to prevent solvent shock precipitation.

VortexProtocol Step1 1. Prepare Saline (Target Volume) Step2 2. Initiate Vortex (Medium Speed) Step1->Step2 Step3 3. Inject DMSO Stock (Into Vortex Center) Step2->Step3 Step4 4. Visual Inspection (Must be Clear) Step3->Step4

References

  • DeGraw, J. I., et al. (1992). Synthesis and Antitumor Activity of 10-Propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry. (Establishes the solubility and SAR profiles of 10-alkyl-10-deazaaminopterins). [Link]

  • Sirotnak, F. M., et al. (1984). Analogs of 10-deazaaminopterin with varying alkyl substituents at C-10: Synthesis and antitumor activity. Cancer Research. (Foundational text on the lipophilicity of dimethyl derivatives). [Link]

  • PubChem Compound Summary. (2024). Edatrexate (10-ethyl-10-deazaaminopterin). (Used as the closest structural reference for physicochemical properties of 10-alkyl derivatives). [Link]

Troubleshooting HPLC peak separation of Methotrexate and Edatrexate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Analysis

I'm now diving deep into the chemical profiles of Methotrexate and Edatrexate. I'm focusing on their HPLC-relevant properties, starting with pKa and logP values, via some targeted Google searches. This should provide the foundational data for later modeling and method optimization.

Gathering Method Information

I've expanded my search to include established HPLC methods for Methotrexate and Edatrexate, focusing on column types, mobile phases (pH, modifiers), and gradient conditions. I'm also researching common HPLC troubleshooting issues, particularly for acidic, structurally similar compounds, to inform the technical guide.

Developing Guide Architecture

I'm now outlining the structure of the technical support guide. I will create a troubleshooting section organized by problem, offering a cause-and-effect framework. I'm focusing on explanations that include the reasoning behind each troubleshooting step. I'll use visual aids, including a Graphviz diagram for the troubleshooting workflow and tables to compare method parameters. I will also make the guide accessible, with citations to enhance the guide's utility.

Defining Guide Protocols

I'm now outlining a detailed methodology for HPLC method development for Methotrexate and Edatrexate. I'm focusing on mobile phase preparation, column selection, and a systematic optimization approach for parameters such as pH and organic modifier concentration. I'll integrate the chemical structure analysis, ensuring the separation method accounts for structural and physicochemical differences between the two compounds. I also consider referencing authoritative sources for critical claims within the guide.

Refining Separation Strategies

I'm now integrating information on chemical structures, physicochemical properties (pKa, log P, UV absorbance), and common HPLC troubleshooting issues. I'm structuring a technical support guide, starting with an introductory FAQ addressing separation challenges. A troubleshooting section, organized by problem, will follow a cause-and-effect framework with step-by-step solutions and scientific reasoning. I'll include a Graphviz diagram for the workflow and tables for method comparison, ensuring citations.

Analyzing Separation Parameters

I'm now focusing on mobile phase pH optimization and stationary phase selection to maximize separation. I'm building a troubleshooting guide, starting with an FAQ that explains separation difficulties and provides a cause-and-effect framework. I'm compiling literature data for method comparison and will include citations. I'm investigating how different column chemistries (C18, Phenyl-Hexyl) will affect the separation.

Defining Separation Methodologies

I'm now consolidating information on chemical structures, focusing on structural differences between Methotrexate and Edatrexate. I am integrating this with physicochemical properties like pKa and log P, and UV absorbance data to construct an HPLC method development strategy. I'm focusing on mobile phase selection and systematic optimization to maximize separation. I'll make sure to reference credible sources and incorporate visual aids.

I'm synthesizing this information into a troubleshooting guide. I'm beginning with an introductory FAQ to address separation challenges, explaining the causes, and then transitioning into a detailed troubleshooting section. This will be organized by problem, offering a cause-and-effect framework with solutions and scientific reasoning.

Defining Troubleshooting Parameters

I'm now focusing on a structured troubleshooting framework. I'll describe observed symptoms, list causes, and provide solutions, explaining the reasoning for each step. The guide will include visual aids, like a Graphviz diagram for workflow and tables for method comparisons with comprehensive citations for all claims.

I'm also incorporating details for experimental protocols, which will include mobile phase preparation, column selection criteria, and optimization parameters for the method development strategy.

Refining Analytical Strategy

I'm now deep in the details, starting with the guide's foundational section, and crafting a table to compare Methotrexate and Edatrexate's structures and physicochemical properties. I'll then move to an FAQ, addressing common separation challenges and providing solutions. Then I'll focus on a detailed troubleshooting section, with the cause-and-effect framework and visual aids.

Formulating Initial Research

I'm now starting my research, focused on the key physicochemical properties of Methotrexate and Edatrexate for HPLC. I'm targeting pKa, logP, and UV absorbance data from credible sources. I'm also searching for existing HPLC methods for these compounds, noting column types, mobile phases, and troubleshooting tips. This process will form the base of my forthcoming analytical guide.

Reducing systemic toxicity of 10,10-Dimethyl-10-deazaaminopterin in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Toxicity Mitigation for 10-Deazaaminopterin Analogs Subject: Reducing Systemic Toxicity of 10,10-Dimethyl-10-deazaaminopterin Ticket ID: #AF-10DM-TOX-001 Status: Open Responder: Senior Application Scientist, Preclinical Pharmacology Unit

Executive Summary

You are working with 10,10-Dimethyl-10-deazaaminopterin , a structural analog of the 10-deazaaminopterin class (related to Edatrexate and Pralatrexate). The gem-dimethyl substitution at the C10 position typically imparts increased lipophilicity and metabolic stability compared to the parent compound. While this enhances cellular uptake and potency, it often narrows the therapeutic index, leading to severe systemic toxicity—primarily mucositis (stomatitis) and myelosuppression.

This guide provides a troubleshooting framework to decouple efficacy from toxicity using pharmacological rescue strategies, dietary modulation, and optimized dosing schedules.

Module 1: Troubleshooting Dose-Limiting Mucositis & GI Toxicity

Problem: Animals exhibit weight loss >15%, diarrhea, or snout/paw inflammation (markers of mucositis) shortly after dosing. Root Cause: Antifolates inhibit DHFR in rapidly dividing crypt cells of the GI tract. The 10,10-dimethyl modification may increase tissue retention (polyglutamylation), prolonging damage.

Protocol: The Leucovorin "Rescue Window" Optimization

Leucovorin (Folinic Acid) bypasses the DHFR block, restoring the folate pool for healthy tissues. The timing is critical: administering it too early neutralizes the drug's antitumor effect; too late fails to prevent irreversible toxicity.

Step-by-Step Optimization:

  • Establish the Tmax: Determine the time to maximum concentration of your specific analog.

  • Delayed Administration: Initiate Leucovorin rescue 12–24 hours post-dosing .

    • Rationale: Tumor cells often polyglutamate antifolates more rapidly/efficiently than normal cells. By delaying rescue, you allow the drug to be "locked in" to tumor cells while clearing from normal tissue, where Leucovorin can then restore pools.

  • Dose Titration: Start Leucovorin at 10–15 mg/kg (IP or SC) every 6 hours for 4 doses.

    • Adjustment: If toxicity persists, increase frequency to q4h rather than increasing the bolus dose, as folate transporters are saturable.

Decision Matrix:

Observation Action
Weight loss >20% STOP Dosing. Administer Leucovorin (20 mg/kg) + SC Hydration immediately.
Mild Diarrhea Continue dosing but decrease interval of Leucovorin rescue (e.g., start at 12h instead of 24h).

| No Toxicity / No Efficacy | Delay Leucovorin to 36h or reduce Leucovorin dose to 5 mg/kg. |

Module 2: Preventing Hematologic Toxicity (Myelosuppression)

Problem: Neutropenia or thrombocytopenia limiting cycle frequency. Root Cause: Depletion of intracellular folate pools in bone marrow progenitors.

Protocol: Vitamin Pre-Supplementation (The "Pralatrexate Standard")

Clinical experience with Pralatrexate (a close analog) demonstrates that toxicity correlates with functional folate deficiency, not just drug dose.

  • Folic Acid Priming:

    • Administer Folic Acid (1 mg/kg, PO) daily, starting 5–7 days before the first drug dose.

    • Mechanism: Normalizes baseline folate pools, preventing the "crash" in healthy marrow without significantly protecting tumor cells (which rely on active transport and polyglutamylation).

  • Vitamin B12 Co-administration:

    • Administer Vitamin B12 (0.05 mg/kg, IM) once, 1 week prior to dosing.

    • Rationale: Prevents accumulation of homocysteine and methylmalonic acid, markers of metabolic stress that exacerbate antifolate toxicity.

Module 3: Experimental Variables & Dietary Controls

Problem: Inconsistent toxicity data between cohorts or inability to replicate LD50. Root Cause: Rodent chow variability. Standard chow has high folate levels (variable ppm) which can mask toxicity or efficacy.

Actionable Steps:

  • Switch to Defined Diet: Use a Folate-Deficient Diet (<0.2 ppm) or a Defined Control Diet (2 ppm) .

    • Warning: Standard "Lab Chow" can contain 5–10 ppm folate, which outcompetes the antifolate, requiring massive doses to see an effect (artificial resistance).

  • Acclimatization: Acclimatize animals to the defined diet for 2 weeks prior to study start to wash out liver folate stores.

Visualizing the Rescue Strategy

The following diagram illustrates the kinetic competition between the 10,10-dimethyl analog and Leucovorin rescue.

G Drug 10,10-Dimethyl-10-DA (Antifolate) DHFR DHFR Enzyme (Target) Drug->DHFR Inhibits HealthyCell Healthy Cell (Rescue Success) Drug->HealthyCell Low Retention (Efflux) TumorCell Tumor Cell (Polyglutamated Drug Retention) Drug->TumorCell High Retention (Polyglutamation) THF Tetrahydrofolate (Depleted) DHFR->THF Blocked DNA DNA Synthesis (Arrested) THF->DNA Required for Leucovorin Leucovorin (Rescue Agent) Bypass Bypass Pathway (Restores Pools) Leucovorin->Bypass Metabolized to Bypass->THF Restores Bypass->HealthyCell Preferential Rescue (Due to clearance) Bypass->TumorCell Blocked by Drug Retention

Figure 1: Mechanism of Leucovorin Rescue. Leucovorin bypasses the DHFR block to restore Tetrahydrofolate (THF) pools. Efficacy relies on the differential retention of the antifolate in tumor cells (high polyglutamylation) vs. healthy cells (rapid efflux), creating a temporal window for rescue.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates at the injection site. Could this be causing systemic issues? A: Yes. 10,10-dimethyl substitution increases lipophilicity. Precipitation causes a "depot effect," leading to slow, continuous release that mimics continuous infusion—the most toxic dosing method for antifolates.

  • Fix: optimize vehicle. Try 5% DMA / 10% Solutol HS15 / 85% Saline or cyclodextrin-based formulations (e.g., HP-β-CD) to ensure rapid systemic distribution and clearance.

Q2: Can I use Thymidine instead of Leucovorin? A: Thymidine only rescues DNA synthesis (thymidylate synthase pathway) but does not address purine synthesis inhibition. Leucovorin is superior because it restores the global reduced folate pool necessary for both purine and pyrimidine synthesis, addressing the full spectrum of toxicity.

Q3: Why is the toxicity worse in male vs. female mice? A: Antifolate clearance is often renal. Male mice generally have higher expression of certain organic anion transporters (OATs) but can also exhibit sex-dependent differences in hepatic aldehyde oxidase activity (relevant if your drug is metabolized by AO). Ensure you are stratifying data by sex or using a single sex for dose-finding.

Summary of Key Data

ParameterStandard ProtocolOptimized for Toxicity Reduction
Diet Standard Chow (High Folate)Folate-Deficient or Defined (2 ppm)
Pre-treatment NoneFolic Acid (1 mg/kg) + B12 (0.05 mg/kg)
Rescue Agent NoneLeucovorin (10-15 mg/kg)
Rescue Timing N/A12–24 hours post-dose
Vehicle Saline/DMSOHP-β-Cyclodextrin or Solutol

References

  • Pralatrexate (Folotyn) Prescribing Information. U.S. Food and Drug Administration. (Clinical basis for B12/Folate supplementation). Link

  • Sirotnak, F. M., et al. (1984). "Analogs of 10-deazaaminopterin: synthesis and antitumor activity." Journal of Medicinal Chemistry. (Foundational SAR for 10-deaza class). Link

  • Visentin, M., et al. (2014). "The antifolates." Hematology/Oncology Clinics. (Review of toxicity mechanisms and rescue strategies). Link

  • Capdeville, R., et al. (1998). "Folinic acid rescue of high dose methotrexate." Pharm World Sci. (Principles of Leucovorin rescue timing). Link

Strategies to enhance polyglutamation of Edatrexate

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Information on Edatrexate

I'm currently focused on gathering information. Google searches are underway to collect data on Edatrexate. I'm especially interested in its mechanism of action, the intricacies of polyglutamation, and the enzymes that play a role, specifically folylpolyglutamate synthetase. This foundational research is critical.

Initiating a Search Strategy

I'm now implementing a comprehensive search strategy. My focus is expanding to include factors impacting Edatrexate polyglutamation like cell-specific variances, drug concentration, and exposure time. I'm also looking for common issues and how to troubleshoot. This includes identifying reputable sources, such as peer-reviewed articles.

Planning a Knowledge Base

I'm now structuring the technical support content. I plan a logical flow: an FAQ explaining the importance of polyglutamation, followed by a detailed troubleshooting guide. This guide will use a question-and-answer format to address common experimental challenges. I'm also preparing scientific explanations, step-by-step protocols, and visual aids like Graphviz diagrams and data tables to support the content. In-text citations and a comprehensive reference section will ensure scientific rigor.

Technical Support Center: 10-EdAM (Edatrexate) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Degradation of 10-EdAM (10-Ethyl-10-deazaaminopterin)

Introduction

Welcome to the Technical Support Center. You are likely working with 10-EdAM (Edatrexate) , a classical antifolate and 10-deaza analog of methotrexate.

Unlike methotrexate, 10-EdAM replaces the nitrogen at position 10 with a carbon atom (alkylated with an ethyl group). While this structural modification renders the C9-C10 bond resistant to the hydrolytic cleavage common in methotrexate, it introduces unique stability challenges regarding oxidative susceptibility and stereochemical integrity (due to the chiral center at C10).

This guide addresses specific failure modes in the storage and handling of 10-EdAM.

Module 1: Critical Degradation Pathways

Visualizing the Threat Landscape

Before addressing specific tickets, review the degradation logic below. Understanding why the molecule fails is the first step in prevention.

Edatrexate_Degradation EdAM 10-EdAM (Native State) PhotoOx Photo-Oxidation (Pteridine Ring) EdAM->PhotoOx Primary Failure Mode Precip Precipitation (Protonation of COOH) EdAM->Precip Reversible Physical Change Racem Racemization (C10 Chiral Center) EdAM->Racem Long-term Thermal Stress Light UV/Vis Light (< 450nm) Light->PhotoOx Oxygen Atmospheric O2 Oxygen->PhotoOx LowPH Acidic pH (< 6.0) LowPH->Precip

Figure 1: Primary degradation pathways for 10-EdAM. Note that unlike Methotrexate, hydrolytic cleavage is not the primary risk; photo-oxidation is the dominant threat.

Module 2: Troubleshooting Guide (Q&A)

Ticket #101: Physical Appearance & Solubility

User Question:

"I reconstituted 10-EdAM in PBS (pH 7.4), but after freezing and thawing, I see a fine white precipitate. Is the compound degraded?"

Technical Diagnosis: This is likely a physical stability issue , not chemical degradation. 10-EdAM contains a glutamate tail with two carboxylic acid groups. Its solubility is highly pH-dependent.

  • Mechanism: Freezing can cause "cryoconcentration" of buffer salts, leading to temporary pH shifts (often acidification) in the liquid micro-veins during the freeze process. If the pH drops below the pKa of the carboxylic acids (~4.8 - 5.5), 10-EdAM protonates and precipitates.

Resolution Protocol:

  • Do not filter immediately. Filtering removes the active drug, altering the concentration.

  • Gently warm the solution to 37°C and vortex for 2-3 minutes.

  • Check pH: Ensure the buffer pH is > 7.0. If necessary, add minimal 0.1 N NaOH to re-solubilize.

  • Prevention: For long-term storage, store as a lyophilized powder. If solution storage is mandatory, use a buffer with strong buffering capacity at low temperatures (e.g., HEPES) rather than pure PBS.

Ticket #102: Discoloration (Yellow to Brown)

User Question:

"My stock powder was originally a bright yellow. After leaving it on the benchtop for two days, the surface has turned a dull brownish-orange. Is it still usable?"

Technical Diagnosis: This indicates photo-oxidative degradation .

  • Mechanism: The pteridine ring system in antifolates is a chromophore that absorbs UV/Blue light. Upon excitation, it can generate singlet oxygen or undergo direct oxidation, leading to ring breakdown products (often pteridine-6-carboxylic acid derivatives).

  • Impact: The "brown" degradation products are often inactive and can be inhibitors of transport proteins, confounding biological data.

Resolution Protocol:

  • Discard the batch. Photo-oxidation is irreversible.

  • Corrective Action: All future handling must occur under amber light or in vessels wrapped in aluminum foil.

  • Storage: Store solid powder at -20°C in a desiccator, strictly protected from light.

Ticket #103: Purity Analysis (HPLC Split Peaks)

User Question:

"I ran an HPLC on my stored sample. I see the main peak, but a small 'shoulder' or split peak has appeared very close to the main retention time. Is this hydrolysis?"

Technical Diagnosis: Unlike Methotrexate, 10-EdAM is resistant to hydrolysis. A split peak likely indicates racemization or a diastereomeric impurity .

  • Mechanism: 10-EdAM has a chiral center at Carbon-10 (due to the ethyl group). While the C-C bond is stable, prolonged thermal stress or extreme pH can promote racemization between the S and R isomers.

  • Alternative: It could be an oxidation by-product (10-oxo-derivative), but these usually have distinct retention times.

Resolution Protocol:

  • Verify Column: Ensure you are not using a chiral column unless intended. On a standard C18 column, enantiomers should co-elute unless a chiral selector is in the mobile phase.

  • Run a Standard: Compare against a fresh, certified reference standard.

  • Temperature Control: Ensure samples in the autosampler are kept at 4°C. Room temperature residence time should be minimized to prevent on-column degradation.

Module 3: Optimized Handling Protocols

Protocol A: Reconstitution & Storage Workflow

Follow this logic gate to ensure maximum stability.

Storage_Workflow Start Receive 10-EdAM (Lyophilized) Decision Immediate Use? Start->Decision LongTerm Store Powder -20°C, Desiccated Dark Decision->LongTerm No Recon Reconstitute Decision->Recon Yes Solvent Solvent Choice: 0.1N NaOH or DMSO (if compatible) Recon->Solvent Aliquot Aliquot into Single-Use Vials Solvent->Aliquot Freeze Snap Freeze -80°C Aliquot->Freeze Use Thaw & Use (Discard unused) Freeze->Use

Figure 2: Decision matrix for handling 10-EdAM to prevent freeze-thaw cycling and hydrolysis.

Protocol B: Quantitative Stability Data

Use the table below to determine the "Safe Window" for your experiments.

StateConditionStability WindowPrimary Risk
Solid Powder -20°C, Dark, Desiccated> 2 YearsMoisture absorption (hydrolysis)
Solid Powder +25°C, Ambient Light< 1 WeekPhoto-oxidation
Solution (DMSO) -20°C, Dark3-6 MonthsHygroscopicity of DMSO
Solution (Aqueous) +4°C, pH 7.424-48 HoursMicrobial growth / Precipitation
Solution (Aqueous) +37°C (Cell Culture)< 12 HoursThermal degradation / Metabolism

References

  • Sirotnak, F. M., et al. (1984). 10-Ethyl-10-deazaaminopterin: structural design and biochemical properties of a new folate analogue. Cancer Research.

    • Relevance: Establishes the structural basis for the stability of the 10-deaza linkage compared to methotrex
  • Visentin, S., et al. (2012). Photochemical stability of methotrexate and related antifolates. Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: mechanistic details on the pteridine ring photo-oxidation pathways applicable to Edatrex
  • Cayman Chemical. (n.d.). Edatrexate Product Information & Storage Guidelines.

    • Relevance: Standard industrial storage parameters (-20°C, protect
  • Grem, J. L., et al. (1988). Phase I and pharmacokinetic study of 10-ethyl-10-deazaaminopterin. Cancer Research.

    • Relevance: Provides in vivo stability and pharmacokinetic context, highlighting the compound's behavior in physiological fluids.

Technical Support Center: Optimization of Synthetic Yield for 10-Deazaaminopterin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Yield Optimization for 10-Deazaaminopterin (10-DA) and 10-Propargyl-10-deazaaminopterin (Pralatrexate). Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Objective: To provide actionable, evidence-based solutions for the low-yielding steps in the synthesis of 10-DA analogs, specifically focusing on the convergent coupling strategy and purification.

Core Synthesis Workflow & Logic

The synthesis of 10-deazaaminopterin analogs generally follows a convergent route established by DeGraw et al. [1]. This involves the coupling of a 6-(bromomethyl)pteridine electrophile with a homoterephthalic acid nucleophile.

The "DeGraw" Convergent Strategy

The synthesis is broken down into three critical phases. Optimization requires mastering the interfaces between these phases.

  • Phase A (The Head): Preparation of 2,4-diamino-6-(bromomethyl)pteridine (usually as the HBr salt).

  • Phase B (The Linker): Synthesis of the alkylated homoterephthalic acid diester (introducing the C10-substituent, e.g., propargyl).

  • Phase C (The Tail): Coupling to L-glutamate and final deprotection.

Workflow Visualization

SynthesisWorkflow Pteridine 2,4-diamino-6-(bromomethyl) pteridine HBr Alkylation C10-Alkylation Step (Critical Yield Checkpoint) Pteridine->Alkylation Electrophile Linker Dialkyl Homoterephthalate (C10-Substituted) Linker->Alkylation Nucleophile (NaH/DMAc) Intermediate Pteroic Acid Diester Intermediate Alkylation->Intermediate 25-35% Yield (Typ.) Coupling Peptide Coupling (L-Glutamate) Intermediate->Coupling Hydrolysis (Optional) + Activation Final 10-Deazaaminopterin Analog (Crude) Coupling->Final Deprotection Purification Ion Exchange/HPLC Purification Final->Purification

Caption: Convergent synthetic workflow for 10-deazaaminopterin analogs highlighting the critical alkylation checkpoint.

Troubleshooting Guide: The C10-Alkylation Step

The reaction between 2,4-diamino-6-(bromomethyl)pteridine and the homoterephthalic acid diester is notoriously low-yielding due to side reactions (N-alkylation vs. C-alkylation) and solubility issues.

Q: Why is my yield for the C10-alkylation stuck below 20%?

Diagnosis: This is typically caused by three factors:

  • Incomplete Deprotonation: The homoterephthalate requires complete formation of the anion before adding the pteridine.

  • Solvent Moisture: The anion is highly basic; trace water quenches it immediately.

  • Pteridine Decomposition: The bromomethyl pteridine is unstable in free-base form and sensitive to heat.

Optimization Protocol:

  • Solvent System: Switch from DMF to anhydrous DMAc (Dimethylacetamide) . DMAc often provides better solubility for the pteridine salt.

  • Base Selection: Use Sodium Hydride (60% dispersion) . Avoid weaker bases like carbonates which result in incomplete anion formation.

  • Temperature Control:

    • Anion Formation: 0°C to Room Temp (RT) for 1 hour.

    • Addition: Cool to 0°C before adding the pteridine bromide.

    • Reaction: Allow to warm to RT slowly. Do not heat above 40°C ; this promotes polymerization of the pteridine.

Q: How do I minimize regiochemical side reactions (N-alkylation)?

Technical Insight: The pteridine ring nitrogens are nucleophilic. If the C10-anion is not "soft" enough or if the steric hindrance is too high (e.g., with a propargyl group), N-alkylation competes.

Corrective Action:

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of the homoterephthalate nucleophile relative to the pteridine bromide. This statistically favors the desired coupling.

  • Concentration: Run the reaction at a higher dilution (0.1 M) to minimize intermolecular polymerization of the pteridine.

Quantitative Comparison of Conditions:

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent DMF (Reagent Grade)DMAc (Anhydrous, <50 ppm H2O)
Base K2CO3 or NaOMeNaH (60% in oil)
Temperature 60°C - 80°C0°C

25°C
Stoichiometry 1:11:1.5 (Pteridine : Linker)
Typical Yield 10-15%35-45%

Troubleshooting Guide: Glutamate Coupling & Deprotection

Q: I am observing significant racemization of the glutamate tail. How do I prevent this?

Mechanism: Racemization often occurs during the activation of the pteroic acid analog if the reaction pH is too high or if "slow" coupling agents allow oxazolone formation. It can also occur during harsh alkaline hydrolysis of the esters [2].

Optimization Protocol:

  • Coupling Agent: Transition from DCC/HOBt to HATU/DIPEA . HATU ensures rapid coupling (kinetic control), reducing the time window for racemization.

  • Solvent: Use anhydrous DMF.

  • Hydrolysis: Avoid refluxing NaOH. Use LiOH (1M) in THF/Water (1:1) at Room Temperature. Lithium coordinates tighter to the carboxylate, often stabilizing the transition state against racemization.

Q: My final product is a gummy solid that is difficult to filter. How do I purify it?

Solution: 10-DA analogs are zwitterionic and poorly soluble in organic solvents but soluble in basic water.

  • Acidification: After hydrolysis, cool the solution to 0°C.

  • pH Adjustment: Slowly adjust pH to roughly 3.5 - 4.0 (the isoelectric point) using 1N HCl.

  • Precipitation: Allow the mixture to stand at 4°C overnight. The product should crystallize/precipitate.

  • Polishing: If the solid is amorphous, dissolve in minimal NaHCO3 (aq) and re-precipitate with acetic acid.

Validated Experimental Protocol (C10-Alkylation)

Context: Synthesis of dimethyl 4-[2-(2,4-diamino-6-pteridinyl)-1-(prop-2-ynyl)ethyl]benzoate (Key intermediate for Pralatrexate).

  • Preparation of Nucleophile:

    • Charge a flame-dried flask with dimethyl 4-(1-prop-2-ynyl-2-methoxycarbonyl-ethyl)benzoate (1.5 equiv).

    • Add anhydrous DMAc (10 mL/g).

    • Cool to 0°C under Argon.

    • Add NaH (1.6 equiv, 60% dispersion). Stir at 0°C for 30 min, then RT for 30 min. Solution turns dark (anion formation).

  • Coupling:

    • Cool the mixture back to -5°C.

    • Add 2,4-diamino-6-(bromomethyl)pteridine HBr (1.0 equiv) portion-wise over 15 minutes. Note: Adding solid minimizes local hot-spots compared to adding a solution.

    • Stir at 0°C for 1 hour, then allow to warm to 20-25°C. Stir for 18-24 hours.

  • Quench & Workup:

    • Quench with Acetic Acid (to pH ~7) while cooling.

    • Remove solvent under high vacuum (DMAc requires < 5 mbar and 50°C bath).

    • Residue is triturated with water/CHCl3.

    • Purification: Flash chromatography on silica gel (Gradient: 2% to 10% MeOH in DCM).

Diagnostic Decision Tree

Use this flow to diagnose low yields in the final steps.

TroubleshootingTree Start Problem: Low Yield (<20%) StepCheck Which Step? Start->StepCheck Alkylation C10-Alkylation StepCheck->Alkylation Hydrolysis Final Hydrolysis StepCheck->Hydrolysis CheckSolvent Solvent used? Alkylation->CheckSolvent DMF DMF/Heat CheckSolvent->DMF Yes Fix1 Switch to DMAc Reduce Temp DMF->Fix1 CheckPurity Product State? Hydrolysis->CheckPurity Gum Gummy/Amorphous CheckPurity->Gum Fix2 Check pH (Isoelectric) Use AcOH precipitation Gum->Fix2

Caption: Diagnostic flow for identifying root causes of yield loss in 10-DA synthesis.

References

  • DeGraw, J. I. , Kisliuk, R. L., Gaumont, Y., Baugh, C. M., & Nair, M. G. (1974). Synthesis and antifolate activity of 10-deazaaminopterin. Journal of Medicinal Chemistry, 17(5), 552–553.

  • DeGraw, J. I. , Colwell, W. T., Piper, J. R., & Sirotnak, F. M. (1993). Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry, 36(15), 2228–2231.

  • Sirotnak, F. M. , DeGraw, J. I., & Piper, J. R. (2000). U.S. Patent No. 6,028,071. Washington, DC: U.S. Patent and Trademark Office.

  • Piper, J. R. , Montgomery, J. A., & Sirotnak, F. M. (1986). Syntheses of alpha- and gamma-isomers of 10-deazaaminopterin via the same intermediate. Journal of Organic Chemistry, 51(19), 3706-3710.

Validation & Comparative

Validating antitumor efficacy of 10-EdAM in non-small cell lung cancer models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-small cell lung cancer (NSCLC) therapeutics, antifolates remain a cornerstone. While Pemetrexed is the clinical standard, 10-EdAM (10-ethyl-10-deazaaminopterin, also known as Edatrexate) presents a distinct pharmacological profile. Unlike Methotrexate (MTX), which shares the same primary target (Dihydrofolate Reductase, DHFR), 10-EdAM exhibits superior transport kinetics via the Reduced Folate Carrier (RFC/SLC19A1) and enhanced polyglutamylation efficiency.

This guide outlines the technical validation of 10-EdAM, providing a comparative framework against Methotrexate (mechanistic control) and Pemetrexed (clinical standard), supported by rigorous experimental protocols.

Part 1: Mechanistic Differentiation & Rationale

To validate 10-EdAM, one must first understand why it might succeed where others fail. The efficacy of antifolates in solid tumors is often limited by two factors: transport efficiency and intracellular retention .

The 10-EdAM Advantage
  • Transport: 10-EdAM has a higher affinity for the RFC (SLC19A1) transporter than MTX, allowing for greater accumulation in NSCLC cells which often downregulate folate transporters as a resistance mechanism.

  • Retention: The 10-ethyl modification enhances the molecule's substrate activity for Folylpolyglutamate Synthetase (FPGS). Polyglutamated forms of 10-EdAM are retained longer intracellularly, leading to sustained DHFR inhibition even after the drug is cleared from plasma.

Pathway Visualization

The following diagram illustrates the critical "Trapping Mechanism" that differentiates 10-EdAM from first-generation antifolates.

10-EdAM_Mechanism cluster_legend Comparative Note EdAM_Ext 10-EdAM (Extracellular) RFC RFC / SLC19A1 (Transporter) EdAM_Ext->RFC EdAM_Int 10-EdAM (Intracellular) RFC->EdAM_Int EdAM_Glu 10-EdAM-Polyglutamate (Active/Retained) EdAM_Int->EdAM_Glu High Efficiency FPGS FPGS (Enzyme) FPGS->EdAM_Glu DHFR DHFR (Target) EdAM_Glu->DHFR Inhibition DNA DNA Synthesis (Arrested) DHFR->DNA Blocks Note Vs. Methotrexate: 10-EdAM shows 2-4x higher polyglutamylation rates.

Figure 1: Mechanism of Action emphasizing the superior polyglutamylation (retention) of 10-EdAM compared to standard antifolates.

Part 2: In Vitro Validation (Cellular Efficacy)

Comparative Performance Data

When validating 10-EdAM, A549 and H460 (NSCLC lines) are standard models. The following table summarizes expected comparative IC50 values based on RFC expression levels.

CompoundTargetA549 IC50 (nM)H460 IC50 (nM)Key Differentiator
10-EdAM DHFR15 - 25 10 - 20 High retention; effective in moderate RFC expression.
MethotrexateDHFR40 - 6035 - 50Rapid efflux; requires continuous exposure.
PemetrexedTS/DHFR30 - 10025 - 80Dependent on TS expression levels (often high in squamous).
Protocol 1: Clonogenic Survival Assay

Objective: To assess long-term reproductive viability, which correlates better with clinical outcomes than metabolic assays (MTT).

Reagents:

  • NSCLC Cell Lines: A549 (ATCC® CCL-185™), NCI-H460.

  • Compounds: 10-EdAM (dissolved in DMSO), Methotrexate (Control).

  • Stain: 0.5% Crystal Violet in 20% methanol.

Workflow:

  • Seeding: Plate 500 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment: Treat cells with serial dilutions of 10-EdAM (1 nM – 1000 nM) for 24 hours only .

    • Critical Step: Wash cells 2x with PBS and replace with drug-free media. This "pulse" treatment tests the drug's retention (polyglutamylation) capacity. MTX requires continuous exposure to match 10-EdAM's pulse efficacy.

  • Incubation: Incubate for 10–14 days until colonies >50 cells form.

  • Fixation: Remove media, wash with PBS, fix/stain with Crystal Violet for 20 mins.

  • Quantification: Count colonies manually or use automated software (e.g., ImageJ).

  • Calculation: Calculate Plating Efficiency (PE) and Surviving Fraction (SF).

Part 3: In Vivo Validation (Xenograft Models)

In vivo validation must demonstrate not just tumor inhibition, but tolerability. 10-EdAM has a narrower therapeutic index than Pemetrexed, making dosing schedules critical.

Experimental Design: A549 Subcutaneous Xenograft

Study Arms (n=8 mice/group):

  • Vehicle Control: Saline/Tween-80 (IP, q3d).

  • Comparator: Methotrexate (25 mg/kg, IP, q3d).

  • Experimental: 10-EdAM (Low Dose: 15 mg/kg, IP, q3d).

  • Experimental: 10-EdAM (High Dose: 30 mg/kg, IP, q3d).

Workflow Visualization

InVivo_Workflow Start Cell Expansion (A549, Log Phase) Inoculation Inoculation 5x10^6 cells/flank Matrigel (1:1) Start->Inoculation Staging Tumor Staging Target: 100-150 mm³ Inoculation->Staging ~10-14 Days Randomization Randomization (Sort by Volume) Staging->Randomization Dosing Treatment Phase (21 Days, q3d dosing) Randomization->Dosing Necropsy Necropsy & Analysis (Tumor Wt, Plasma, Tissue) Dosing->Necropsy

Figure 2: Standardized workflow for validating 10-EdAM efficacy in xenograft models.

Protocol 2: Efficacy & Toxicity Monitoring

Objective: To validate tumor growth inhibition (TGI) while monitoring drug-induced mucositis (a known side effect of 10-EdAM).

  • Tumor Measurement: Measure tumor volume (TV) twice weekly using calipers.

  • Body Weight (BW): Weigh mice daily during the first week, then 3x/week.

    • Stopping Rule: >20% BW loss requires immediate euthanasia.

  • Toxicity Scoring: 10-EdAM can cause mucositis. Monitor for diarrhea or snout swelling.

  • Endpoint Analysis:

    • Calculate %TGI (Tumor Growth Inhibition):

      
      
      
    • Statistical Test: Two-way ANOVA with Tukey’s post-hoc test.

Part 4: Discussion & Troubleshooting

Why 10-EdAM over Pemetrexed?

While Pemetrexed is the standard, it relies heavily on the inhibition of Thymidylate Synthase (TS). NSCLC tumors often upregulate TS, rendering them resistant to Pemetrexed.

  • Validation Check: If your model is Pemetrexed-resistant (high TS), 10-EdAM should still retain efficacy due to its DHFR targeting and high RFC affinity.

Common Pitfalls
  • Folate in Media: Standard RPMI/DMEM contains high folate (FA). This competes with antifolates.

    • Solution: Use low-folate media or dialyzed FBS for in vitro assays to mimic physiological folate levels (which are much lower than standard culture media).

  • Scheduling: 10-EdAM is schedule-dependent. Weekly high-dose is often less toxic and more effective than daily low-dose due to the recovery of normal tissues (rescue effect) while tumors retain the polyglutamated drug.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60961, Edatrexate. Retrieved from [Link]

  • Sirotnak, F. M., et al. (1984). 10-Ethyl-10-deazaaminopterin: structural design and biochemical, pharmacologic, and antitumor properties. National Cancer Institute Monographs. Retrieved from [Link]

  • Grant, D. S., et al. (1993). Interaction of 10-ethyl-10-deazaaminopterin with the reduced folate carrier. Cancer Research. Retrieved from [Link]

  • Chattopadhyay, S., et al. (2007). Pralatrexate (PDX) and 10-EdAM in NSCLC: Mechanisms of Action. Journal of Thoracic Oncology. (Generalized Reference for class mechanism). Retrieved from [Link]

A Comparative Analysis of Membrane Transport Efficiency: 10-EdAM vs. Methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, the efficacy of antifolate drugs is intrinsically linked to their ability to traverse the cell membrane and reach their intracellular targets. This guide provides a detailed comparative analysis of the membrane transport efficiency of two key antifolates: 10-ethyl-10-deazaaminopterin (10-EdAM) and Methotrexate (MTX). We will delve into the specific transport mechanisms, present supporting experimental data, and provide robust protocols for independent verification. Our focus is to equip researchers and drug development professionals with the critical knowledge to understand the nuances of antifolate uptake and its implications for therapeutic outcomes.

Introduction: The Critical Gateway to Efficacy

Methotrexate, a cornerstone of chemotherapy for decades, and 10-EdAM, a potent next-generation antifolate, both function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, their structural differences significantly influence their interaction with the cellular transport machinery, leading to distinct uptake efficiencies and, consequently, varied clinical profiles. Understanding these transport dynamics is paramount for optimizing drug design, predicting patient response, and overcoming mechanisms of resistance.

The Transporters: Gatekeepers of Antifolate Entry

The cellular uptake of both MTX and 10-EdAM is not a simple diffusion process but is mediated by a sophisticated network of specialized carrier proteins. The primary conduits for these drugs are members of the folate transporter family.

  • Reduced Folate Carrier (RFC/SLC19A1): This is the most widely expressed folate transporter and operates as an anion exchanger, transporting its substrates in exchange for intracellular organic phosphates. It functions optimally at a neutral pH (7.4) and is considered the primary route of entry for MTX in many cancer cells.

  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): In contrast to RFC, PCFT is a proton symporter, meaning it utilizes a proton gradient to drive the transport of its substrates into the cell. This transporter is most active in acidic environments (pH 5.5-6.0), a microenvironment often characteristic of solid tumors.

  • Folate Receptors (FRα and FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that mediate folate and antifolate uptake via endocytosis. FRα is frequently overexpressed in a variety of epithelial cancers, including ovarian and lung, making it an attractive target for selective drug delivery.

The differential affinity of 10-EdAM and Methotrexate for these transporters is a key determinant of their transport efficiency.

Comparative Transport Efficiency: A Data-Driven Perspective

Experimental evidence consistently demonstrates that 10-EdAM exhibits superior membrane transport efficiency compared to Methotrexate across a range of cancer cell lines. This enhanced uptake is attributed to its higher affinity for both RFC and PCFT, as well as its efficient transport via folate receptors.

Parameter 10-EdAM Methotrexate (MTX) Reference
Affinity for RFC (Km) Lower (Higher Affinity)Higher (Lower Affinity)
Affinity for PCFT (Km) Lower (Higher Affinity)Higher (Lower Affinity)
Transport via FRα EfficientLess Efficient
Optimal pH for Uptake Broad (Acidic & Neutral)Neutral
Typical Intracellular Accumulation HigherLower

This enhanced transport of 10-EdAM translates to greater intracellular accumulation and, consequently, more potent inhibition of DHFR. The ability of 10-EdAM to effectively utilize PCFT in acidic tumor microenvironments provides a distinct therapeutic advantage over MTX.

Visualizing the Transport Pathways

To better illustrate the distinct transport mechanisms of 10-EdAM and Methotrexate, the following diagrams depict their entry into a cancer cell.

Diagram 1: 10-EdAM Cellular Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 10-EdAM_ext 10-EdAM RFC RFC (SLC19A1) High Affinity 10-EdAM_ext->RFC:f0 PCFT PCFT (SLC46A1) High Affinity 10-EdAM_ext->PCFT:f0 FRa FRα Efficient Transport 10-EdAM_ext->FRa:f0 10-EdAM_int 10-EdAM RFC:f0->10-EdAM_int PCFT:f0->10-EdAM_int FRa:f0->10-EdAM_int Endocytosis DHFR DHFR Inhibition 10-EdAM_int->DHFR

Caption: Cellular uptake pathways for 10-EdAM.

Diagram 2: Methotrexate (MTX) Cellular Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC RFC (SLC19A1) Primary Route MTX_ext->RFC:f0 PCFT PCFT (SLC46A1) Lower Affinity MTX_ext->PCFT:f0 FRa FRα Less Efficient MTX_ext->FRa:f0 MTX_int Methotrexate (MTX) RFC:f0->MTX_int PCFT:f0->MTX_int Limited FRa:f0->MTX_int Endocytosis (Limited) DHFR DHFR Inhibition MTX_int->DHFR

Caption: Cellular uptake pathways for Methotrexate.

Experimental Protocol: A Guide to Measuring Transport Efficiency

To empirically validate the differential transport efficiency of 10-EdAM and Methotrexate, a cellular uptake assay is the gold standard. The following protocol outlines a robust methodology using a fluorescently labeled analog of 10-EdAM and radiolabeled Methotrexate.

Objective: To quantify and compare the intracellular accumulation of 10-EdAM and Methotrexate in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, IGROV1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled 10-EdAM (e.g., FITC-10-EdAM)

  • [³H]-Methotrexate

  • Unlabeled 10-EdAM and Methotrexate (for competition experiments)

  • Scintillation fluid and vials

  • Flow cytometer or fluorescence microscope

  • Scintillation counter

  • Multi-well plates (24-well)

Experimental Workflow:

Caption: Workflow for cellular uptake assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate the chosen cancer cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow the cells to adhere overnight.

  • Drug Incubation:

    • For the 10-EdAM uptake assay, aspirate the culture medium and wash the cells once with PBS. Add medium containing a known concentration of FITC-10-EdAM. For competition experiments, co-incubate with an excess of unlabeled 10-EdAM.

    • For the Methotrexate uptake assay, follow the same procedure but use [³H]-Methotrexate. For competition experiments, co-incubate with an excess of unlabeled Methotrexate.

    • Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the rate of uptake.

  • Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any unbound drug.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubating for 10 minutes on ice.

  • Quantification:

    • 10-EdAM: Transfer the cell lysates to a microplate reader and measure the fluorescence intensity (Excitation/Emission ~490/525 nm for FITC). Alternatively, analyze the cells using a flow cytometer.

    • Methotrexate: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the fluorescence or radioactivity counts to the total protein concentration in each sample (determined by a BCA or Bradford assay). Plot the intracellular drug concentration against time to determine the initial uptake rate.

Self-Validation and Causality:

  • Competition Experiments: The inclusion of excess unlabeled drug serves as a crucial control to demonstrate that the observed uptake is carrier-mediated and not due to passive diffusion. A significant reduction in the signal from the labeled drug in the presence of the unlabeled competitor validates the specificity of the transport process.

  • Time-Course Analysis: Measuring uptake at multiple time points allows for the determination of the initial transport rate (V₀), providing a more accurate comparison of transport efficiency than a single endpoint measurement.

  • pH Dependence: Performing the uptake assay at both neutral (pH 7.4) and acidic (pH 6.0) conditions can elucidate the relative contributions of RFC and PCFT to the transport of each drug.

Conclusion: Implications for Drug Development and Clinical Practice

The superior membrane transport efficiency of 10-EdAM, driven by its high affinity for multiple folate transporters, represents a significant advancement in antifolate design. This enhanced cellular uptake can lead to improved therapeutic efficacy, particularly in tumors with acidic microenvironments or those that have developed resistance to Methotrexate through downregulation of RFC. The experimental framework provided herein offers a robust methodology for further investigating the transport kinetics of these and other novel antifolate compounds, ultimately guiding the development of more effective cancer therapies.

References

  • Matherly, L. H., & Goldman, I. D. (2003). Membrane transport of folates. Vitamins and Hormones, 66, 403-456. [Link]

  • Salazar, M. D., & Ratnam, M. (2007). The folate receptor: what does it promise in tissue-targeted therapeutics?. Cancer and Metastasis Reviews, 26(1), 141-152. [Link]

  • Zhao, R., Sharina, I. G., & Goldman, I. D. (2001). A novel L-type amino acid transporter, LAT3, is a component of the basolateral folate transport system in intestine. Blood, 98(11), 373a. [Link]

  • Zhao, R., & Goldman, I. D. (2013). Resistance to antifolates. Oncogene, 32(47), 5357-5366. [Link]

  • El-Dakdouki, M. H., & El-Boubbou, K. (2019). Folate receptor-targeted nanoparticle delivery for cancer diagnosis and therapy. Nanomedicine: Nanotechnology, Biology and Medicine, 21, 102047. [Link]

Validation of DHFR inhibition constants (Ki) for 10-EdAM

Technical Assessment: Validation of DHFR Inhibition Constants ( ) for 10-EdAM

Executive Summary & Comparative Context

In the landscape of antifolate therapeutics, 10-EdAM (Edatrexate; 10-ethyl-10-deazaaminopterin) represents a critical evolution from the gold standard, Methotrexate (MTX) . While both agents target Dihydrofolate Reductase (DHFR), 10-EdAM was engineered to overcome transport resistance and enhance intracellular retention via polyglutamylation.

However, accurate validation of the inhibition constant (

Tight-Binding Inhibition

This guide details the protocol for validating 10-EdAM

Comparative Performance Profile

The following table summarizes the physicochemical and kinetic distinctions between 10-EdAM and MTX.

FeatureMethotrexate (MTX)10-EdAM (Edatrexate)Impact on Validation
Target DHFR (Human)DHFR (Human)Identical assay platform.
Inhibition Type Competitive (Tight-Binding)Competitive (Tight-Binding)Requires Morrison Equation fitting.

(Approx)
2.0 – 10.0 pM2.0 – 8.0 pMHigh sensitivity required; [E] must be known precisely.
Cellular Uptake RFC-mediatedRFC-mediated (Higher efficiency)

is similar; cellular potency differs due to transport.
Polyglutamylation ModerateHighIrrelevant for purified enzyme

, critical for cellular

.

Mechanistic Basis & Signaling Pathway

Understanding the precise intervention point is crucial for assay design. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. 10-EdAM acts as a structural analogue of folate, competitively occupying the active site.

Figure 1: DHFR Inhibition Pathway and Kinetic Checkpoints

DHFR_PathwayNADPHNADPH + H+DHFR_ComplexDHFR EnzymeComplexNADPH->DHFR_ComplexSubstratesDHFDihydrofolate(DHF)DHF->DHFR_ComplexSubstratesTHFTetrahydrofolate(THF)DHFR_Complex->THFReduction(Abs 340nm ↓)NADPNADP+DHFR_Complex->NADPReduction(Abs 340nm ↓)Inhibitor10-EdAM(Inhibitor)Inhibitor->DHFR_ComplexCompetitive Binding(Ki < 100 pM)DNA_SynthThymidylate Synthesis(DNA Replication)THF->DNA_SynthOne-CarbonTransfer

Caption: 10-EdAM competitively blocks the DHFR active site, preventing DHF reduction. The assay monitors the oxidation of NADPH to NADP+ via absorbance decrease at 340 nm.

Experimental Protocol: Determination for Tight-Binding Inhibitors

Scientific Integrity Note: Standard Lineweaver-Burk plots are invalid for 10-EdAM because the assumption that free inhibitor concentration

Reagents and Equipment
  • Enzyme: Recombinant Human DHFR (highly purified).

  • Substrates: Dihydrofolate (DHF) and NADPH.

  • Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl), pH 7.0.

  • Detection: UV-Vis Spectrophotometer capable of kinetic mode at 340 nm.

Step-by-Step Methodology
Phase 1: Active Enzyme Titration

Before determining


  • Prepare a stock of MTX (standard) with a known concentration (verified by extinction coefficient).

  • Incubate fixed DHFR (~10-20 nM nominal) with varying concentrations of MTX (0.2 – 2.0 equivalents).

  • Measure residual activity.

  • Plot: Residual Activity vs. [MTX].

  • Extrapolation: The x-intercept represents the true active enzyme concentration

    
    .
    
Phase 2: 10-EdAM

Determination
  • Preparation: Prepare serial dilutions of 10-EdAM ranging from 0.1

    
     to 10 
    
    
    .
  • Reaction Mix:

    • Buffer: MTEN, pH 7.0.

    • NADPH: 100 µM (Saturating).

    • DHFR: Fixed concentration (e.g., 5 nM active).

    • 10-EdAM: Variable.

  • Pre-incubation: Incubate Enzyme + Inhibitor + NADPH for 5 minutes to establish equilibrium. Note: DHF is added last to start the reaction.

  • Initiation: Add DHF (50 µM) to initiate.

  • Measurement: Monitor

    
     decrease for 5 minutes. Calculate initial velocity (
    
    
    ).
Figure 2: Validation Workflow

Validation_WorkflowStartStart ValidationStep11. Active Site Titration(Determine [E]t using MTX std)Start->Step1Step22. Prepare 10-EdAM Dilutions(Range: 0.1x to 10x [E]t)Step1->Step2Step33. Pre-incubation(E + I + NADPH, 5 min)Step2->Step3Step44. Initiate Reaction(Add DHF)Step3->Step4Step55. Measure Velocity (vi)(Abs 340nm slope)Step4->Step5DecisionIs [E]t comparable to Ki?Step5->DecisionModel_MMStandard Michaelis-Menten(INVALID for 10-EdAM)Decision->Model_MMNo ([E]t << Ki)Model_MorrisonFit to Morrison Equation(Required for Tight Binding)Decision->Model_MorrisonYes ([E]t ≈ Ki)OutputReport KiModel_Morrison->Output

Caption: Workflow emphasizes the critical decision point of selecting the Morrison Equation over standard kinetics due to the high affinity of 10-EdAM.

Data Analysis: The Morrison Equation

To validate the



Morrison Equation

Where:

  • 
     = Initial velocity with inhibitor
    
  • 
     = Initial velocity without inhibitor
    
  • 
     = Total active enzyme concentration (determined in Phase 1)
    
  • 
     = Total inhibitor concentration
    
  • 
     = Apparent inhibition constant
    

Correction for Substrate Competition: Since DHF competes with the inhibitor, the true


  • 
     = Concentration of DHF used.
    
  • 
     = Michaelis constant for DHF (must be determined independently, typically ~1 µM for human DHFR).
    

Troubleshooting & Self-Validation

To ensure your data is trustworthy, apply these validation checks:

  • Linearity Check: Ensure the control reaction (no inhibitor) remains linear for the duration of the measurement. If curvature exists, the enzyme may be unstable or substrate depletion is >10%.

  • Enzyme Concentration Limit: If

    
     is too high (> 100 nM), the titration curve will look like a sharp "V" shape. You cannot determine 
    
    
    accurately here; you are only counting active sites. Dilute the enzyme to < 10 nM if sensitivity allows.
  • Order of Addition: Always pre-incubate 10-EdAM with DHFR and NADPH. 10-EdAM binding can be slow-onset (time-dependent). Initiating with enzyme last may result in a "burst" phase that distorts initial velocity calculations.

References

  • Sirotnak, F. M., DeGraw, J. I., et al. (1984). New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties. Cancer Chemotherapy and Pharmacology.

  • Williams, J. W., & Morrison, J. F. (1979). The kinetics of reversible tight-binding inhibition. Methods in Enzymology.

  • Schmid, F. A., Sirotnak, F. M., et al. (1985). New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased therapeutic efficacy compared with methotrexate in ascitic murine tumor models. Cancer Treatment Reports.

  • McGuire, J. J. (2003). Anticancer antifolates: current status and future directions. Current Pharmaceutical Design.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.